molecular formula C7H7F2N B1432388 2,4-Difluoro-5-methylaniline CAS No. 1378579-56-6

2,4-Difluoro-5-methylaniline

Cat. No.: B1432388
CAS No.: 1378579-56-6
M. Wt: 143.13 g/mol
InChI Key: BXKWEKJPNHPFTM-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-methylaniline is a useful research compound. Its molecular formula is C7H7F2N and its molecular weight is 143.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKWEKJPNHPFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378579-56-6
Record name 2,4-difluoro-5-methylaniline
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Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-5-methylaniline

In the landscape of modern drug discovery and materials science, fluorinated organic compounds have emerged as indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2] this compound, a substituted aniline, represents a key intermediate within this class of molecules. Its unique arrangement of two electron-withdrawing fluorine atoms and an electron-donating methyl group on an aniline core makes it a versatile precursor for the synthesis of complex pharmaceutical and agrochemical agents.[3][4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound for its effective application in synthesis and molecular design. We will delve into its chemical identity, physical characteristics, spectroscopic signature, and safety protocols, providing both established data and predictive insights grounded in the behavior of structurally similar compounds.

Chemical and Structural Identity

Confirming the precise identity of a chemical intermediate is the foundational step for any successful research and development program. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
Chemical Name This compound-
CAS Number 1378579-56-6[6]
Molecular Formula C₇H₇F₂N[6]
Molecular Weight 143.13 g/mol [6]
SMILES NC1=CC(C)=C(F)C=C1F[6]
InChI Key ISYXXORXVFRVKD-UHFFFAOYSA-N[7]

Structure: Chemical Structure of this compound

Core Physicochemical Properties: A Quantitative Overview

The physicochemical properties of an intermediate dictate its behavior in reactions, its purification strategy, and its potential impact on the properties of the final product. The following table summarizes the available and predicted data for this compound.

PropertyValue / DescriptionSignificance in Application
Appearance Likely a liquid or low-melting solid at room temperature. Structurally related compounds like 2,4-difluoroaniline appear as clear brown or reddish-purple liquids.[4][5][8]Influences material handling, storage, and choice of reaction solvents.
Melting Point No experimental data available. The related 2,4-difluoroaniline has a melting point of -7.5 °C.[4][5][9]Defines the solid-state handling requirements and is a key indicator of purity.
Boiling Point No experimental data available. The isomer 2-fluoro-5-methylaniline boils at 80-86 °C under reduced pressure (11 mmHg).[10] 2,4-difluoroaniline boils at 170 °C at 753 mmHg.[4][5]Essential for designing purification protocols such as distillation.
Density No experimental data available. The density of 2,4-difluoroaniline is 1.268 g/mL at 25 °C.[4][5]Important for process scale-up calculations and solvent selection.
Solubility Expected to be poorly miscible in water, similar to 2,4-difluoroaniline which has a solubility of 1-5 g/100 mL.[4][5] Likely soluble in common organic solvents (e.g., ethers, chlorinated solvents, alcohols).Crucial for selecting appropriate reaction and extraction solvents, and for developing purification and formulation strategies.
pKa (Predicted) The pKa of the conjugate acid is predicted to be low for an aniline, likely around 3.3, due to the strong electron-withdrawing effect of the two fluorine atoms.[4][5][10][11]Governs the compound's basicity, influencing its reactivity with acids and its behavior in different pH environments, which is critical for extraction and chromatography.
LogP (Predicted) 1.86[6]
TPSA (Predicted) 26.02 Ų[6]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is non-negotiable for verifying the structure and purity of a synthetic intermediate. While specific spectra for this compound are not publicly available, its structural features allow for a confident prediction of its key spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons. The aromatic signals will exhibit complex splitting patterns (coupling) due to interactions with each other and with the adjacent fluorine atoms (H-F coupling). The amine protons may appear as a broad singlet, and the methyl group will be a singlet unless coupled to other nuclei.

  • ¹³C NMR: The carbon spectrum will display seven unique signals. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants, which are highly characteristic. The chemical shifts will be influenced by the electronic effects of the fluorine, amine, and methyl substituents.

  • ¹⁹F NMR: This is a definitive technique for fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing unambiguous structural information.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

  • N-H Stretching: A pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • C-H Stretching: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.

  • C=C Stretching: Aromatic ring vibrations in the 1500-1600 cm⁻¹ region.

  • C-F Stretching: Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region, indicative of the aryl-fluorine bonds.

Experimental Workflow: A Framework for Characterization

A robust and self-validating workflow is essential to ensure the quality and consistency of any chemical intermediate used in research and development. The following diagram illustrates a standard protocol for the synthesis and characterization of a compound like this compound.

G cluster_0 Synthesis & Purification cluster_1 Structural Verification cluster_2 Purity & Quality Control cluster_3 Final Approval synthesis Chemical Synthesis (e.g., Halogen Exchange & Reduction) workup Aqueous Workup (Extraction) synthesis->workup purify Purification (e.g., Column Chromatography or Distillation) workup->purify nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purify->nmr Identity Confirmation ms Mass Spectrometry (Confirm MW) purify->ms Identity Confirmation ir IR Spectroscopy (Functional Groups) purify->ir Identity Confirmation hplc HPLC / GC Analysis (Purity Assay >97%) purify->hplc Purity Check mp Melting Point Analysis (Sharpness indicates purity) purify->mp Purity Check release Material Release (For R&D Use) nmr->release QC Pass ms->release QC Pass ir->release QC Pass hplc->release QC Pass mp->release QC Pass

Caption: Standard workflow for the synthesis and quality control of a chemical intermediate.

This workflow ensures that the material proceeds from synthesis to final application only after its identity and purity have been rigorously confirmed by orthogonal analytical techniques. The choice of purification (distillation vs. chromatography) is dictated by the compound's boiling point and polarity, while the combination of NMR, MS, and IR provides an unassailable confirmation of the molecular structure.

Safety, Handling, and Storage

Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, it is prudent to adopt the handling precautions for the structurally similar and well-documented compound, 2,4-difluoroaniline.[12]

  • Hazard Classification: Assumed to be harmful or toxic. 2,4-difluoroaniline is classified as Acute Toxicity (Oral, Dermal, Inhalation).[12]

  • GHS Hazard Statements (Assumed):

    • H302: Harmful if swallowed.[12][13]

    • H311: Toxic in contact with skin.[12]

    • H315: Causes skin irritation.[13]

    • H319: Causes serious eye irritation.[13]

    • H331: Toxic if inhaled.[12]

    • H335: May cause respiratory irritation.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[12]

    • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[12]

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a respirator may be necessary.[12]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Wash hands thoroughly after handling.[12][13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents and acids.[5] An inert atmosphere is often recommended for anilines to prevent oxidation.[4][5]

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the strategic placement of its functional groups:

  • The Amine Group: The primary amine (-NH₂) is a versatile chemical handle. It can be readily diazotized and converted into a wide range of other functional groups or used in coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination) to build more complex molecules.

  • The Fluorine Substituents: The two fluorine atoms are critical for modulating the electronic properties of the aromatic ring and the final molecule. In medicinal chemistry, aryl fluorides are known to block sites of metabolic oxidation, thereby increasing the half-life of a drug.[1][2] They can also engage in favorable interactions with biological targets, enhancing binding potency.[1]

  • The Methyl Group: The methyl group provides an additional point of substitution and influences the lipophilicity and steric profile of the molecule.

As such, this compound is an attractive starting material for the synthesis of:

  • Active Pharmaceutical Ingredients (APIs): Particularly in oncology, neurology, and infectious disease research, where fluorinated scaffolds are common.

  • Agrochemicals: Used in the development of advanced pesticides and herbicides where metabolic stability and target potency are key.[3]

  • Specialty Materials: Incorporated into polymers and other materials where its specific electronic and physical properties are desired.[3]

Conclusion

This compound is a specialized chemical intermediate with significant potential for the synthesis of high-value molecules in the pharmaceutical and chemical industries. Its key physicochemical characteristics—moderate lipophilicity, low basicity, and multiple reactive sites—make it a well-suited building block for modern molecular design. A thorough understanding of its properties, guided by the data presented in this guide, is essential for its safe handling and effective implementation in synthetic workflows. The continued development of novel fluorinated compounds will undoubtedly rely on versatile and well-characterized intermediates like this one.

References

An In-depth Technical Guide to 2,4-Difluoro-5-methylaniline: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,4-Difluoro-5-methylaniline, a fluorinated aromatic amine with significant potential in drug discovery and materials science. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into its properties, synthesis, and applications.

Introduction: The Strategic Importance of Fluorinated Anilines

The introduction of fluorine atoms into organic molecules is a widely utilized strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] Fluorinated anilines, in particular, serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[3][4] this compound (CAS No. 1378579-56-6) is a key building block that combines the electronic effects of two fluorine atoms with the steric and electronic influence of a methyl group, offering a unique substitution pattern for synthetic exploration.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 1378579-56-6ChemScene[5]
Molecular Formula C₇H₇F₂NChemScene[5]
Molecular Weight 143.13 g/mol ChemScene[5], PubChem[6]
Appearance Typically an off-white to light-colored solid or liquidInferred from related compounds
Purity ≥97%ChemScene[5]
Topological Polar Surface Area (TPSA) 26.02 ŲChemScene[5]
LogP 1.85542ChemScene[5]
Hydrogen Bond Donors 1ChemScene[5]
Hydrogen Bond Acceptors 1ChemScene[5]
SMILES NC1=CC(C)=C(F)C=C1FChemScene[5]

Synthesis of this compound

While specific, detailed public-domain synthesis protocols for this compound are not abundant, a plausible and efficient synthetic route can be designed based on established methodologies for the preparation of substituted fluoroanilines. A common approach involves the reduction of a corresponding nitroaromatic precursor.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 3,4-Difluorotoluene 3,4-Difluorotoluene Nitrating_Agent HNO₃ / H₂SO₄ 3,4-Difluorotoluene->Nitrating_Agent Nitrated_Intermediate 1,2-Difluoro-4-methyl-5-nitrobenzene Nitrating_Agent->Nitrated_Intermediate Reducing_Agent H₂ / Pd/C or Fe/HCl Nitrated_Intermediate->Reducing_Agent Final_Product This compound Reducing_Agent->Final_Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1,2-Difluoro-4-methyl-5-nitrobenzene (Nitration)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-water bath.

  • Addition of Starting Material: Slowly add 3,4-difluorotoluene to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, pour the mixture onto crushed ice and stir until the ice has melted. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound (Reduction)

  • Catalytic Hydrogenation (Method A):

    • Dissolve the 1,2-Difluoro-4-methyl-5-nitrobenzene intermediate in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.[7]

    • Add a catalytic amount of palladium on carbon (5-10% Pd/C).

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature.[8]

    • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the desired aniline.

  • Metal-Acid Reduction (Method B):

    • In a round-bottom flask, suspend iron powder in a mixture of ethanol and water.

    • Add a catalytic amount of hydrochloric acid and heat the mixture to reflux.

    • Add a solution of the 1,2-Difluoro-4-methyl-5-nitrobenzene intermediate in ethanol dropwise to the refluxing mixture.

    • After the addition is complete, continue to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, make it alkaline with a base (e.g., sodium carbonate), and filter to remove the iron salts.

    • Extract the filtrate with an organic solvent, wash the organic layer, dry, and concentrate to obtain the product.

Spectroscopic Analysis

Spectroscopic data is crucial for confirming the identity and purity of the synthesized compound. While specific spectra for this compound are typically available from commercial suppliers upon request, the expected spectral characteristics can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group, a broad singlet for the amine protons (which may exchange with D₂O), and distinct aromatic proton signals with coupling patterns influenced by the two fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon and the six aromatic carbons. The carbon signals will exhibit splitting due to C-F coupling, which is a characteristic feature of fluorinated aromatic compounds.

  • ¹⁹F NMR: The fluorine NMR spectrum should show two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to the adjacent aromatic protons.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (143.13 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C-F stretching (typically in the 1100-1300 cm⁻¹ region).

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of biologically active molecules. The difluoro substitution can significantly impact the pKa of the aniline nitrogen and provide sites for hydrogen bonding, while the methyl group can occupy hydrophobic pockets in target proteins.

Potential Therapeutic Areas:
  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted aniline moieties. The specific electronic and steric properties of this compound could be leveraged in the design of novel inhibitors. For instance, substituted anilines are core fragments in drugs like lapatinib.[4]

  • Central Nervous System (CNS) Disorders: The ability of fluorine to improve blood-brain barrier penetration makes fluorinated intermediates like this one attractive for the development of drugs targeting the CNS. For example, cariprazine, an antipsychotic, is synthesized from a substituted aniline.[4]

  • Infectious Diseases: Fluoroanilines are used in the synthesis of various antibacterial and antiviral agents.

Workflow for a Fragment-Based Drug Discovery Application

FBDD_Workflow Fragment_Screening Fragment Library Screening Hit_Identification Hit Identification (e.g., this compound derivative) Fragment_Screening->Hit_Identification SAR_Exploration Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Exploration Lead_Optimization Lead Optimization (ADMET Profiling) SAR_Exploration->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: Workflow for utilizing this compound in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors or dust.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7] Keep the container tightly closed.

  • Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the difluoro and methyl substitutions, make it an attractive building block for the synthesis of novel compounds with enhanced biological activity and improved pharmacokinetic profiles. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers and developers in the chemical and pharmaceutical industries.

References

An In-depth Technical Guide to the Molecular Structure and Applications of 2,4-Difluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,4-Difluoro-5-methylaniline, a critical building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, spectroscopic profile, synthesis, and its pivotal role in the development of targeted therapeutics.

Introduction: The Strategic Importance of Fluorinated Anilines in Drug Discovery

The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1] this compound, a strategically substituted aniline, serves as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group, modulates the reactivity and physicochemical properties of the aniline core, making it an attractive scaffold for targeting a range of biological entities. This guide will explore the fundamental molecular aspects of this compound and its application in the synthesis of kinase inhibitors.

Molecular Structure and Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₇H₇F₂N and a molecular weight of 143.13 g/mol .[1][2] The molecule consists of a benzene ring substituted with an amino group, two fluorine atoms at positions 2 and 4, and a methyl group at position 5.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1378579-56-6[1][2]
Molecular Formula C₇H₇F₂N[1][2]
Molecular Weight 143.13 g/mol [1][2]
Physical Form Solid[3]
Purity ≥97%[1]
Storage Sealed in dry, 2-8°C[1]
SMILES Nc1cc(C)c(F)cc1F[2]
InChI Key BXKWEKJPNHPFTM-UHFFFAOYSA-N[3]
Structural Elucidation: A Note on Crystallography

As of the writing of this guide, the single-crystal X-ray diffraction data for this compound has not been reported in publicly accessible databases. However, analysis of crystal structures of similar substituted anilines reveals common packing motifs governed by hydrogen bonding and π-π stacking interactions.[4] The presence of the amino group allows for the formation of N-H···N or N-H···F hydrogen bonds, which would likely influence the supramolecular assembly of this compound in the solid state.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic region will be characterized by complex splitting patterns due to proton-proton and proton-fluorine couplings.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Aromatic H (at C6)6.8 - 7.0ddJ(H-F) ≈ 8-10, J(H-H) ≈ 8-9
Aromatic H (at C3)6.6 - 6.8ddJ(H-F) ≈ 10-12, J(H-H) ≈ 8-9
-NH₂3.5 - 4.5br s-
-CH₃2.1 - 2.3s-
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show characteristic signals for the seven carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will appear as doublets with large one-bond C-F coupling constants (¹JCF).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)
C-NH₂ (C1)140 - 145t
C-F (C2)150 - 155d, ¹JCF ≈ 240-250 Hz
C-H (C3)115 - 120d, ²JCF ≈ 20-25 Hz
C-F (C4)155 - 160d, ¹JCF ≈ 240-250 Hz
C-CH₃ (C5)125 - 130d
C-H (C6)110 - 115d, ²JCF ≈ 20-25 Hz
-CH₃15 - 20s
Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for the N-H stretching of the primary amine, C-F stretching, and aromatic C-H and C=C stretching vibrations.

Table 4: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium, Doublet
Aromatic C-H Stretch3000 - 3100Medium
C-F Stretch1100 - 1300Strong
Aromatic C=C Stretch1500 - 1600Medium to Strong
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 143. The fragmentation pattern will likely involve the loss of small neutral molecules or radicals, such as HCN, H, and CH₃.

Synthesis of this compound

A robust and scalable synthesis of this compound is crucial for its application in drug development. While a specific detailed protocol for this compound is not widely published, a common and effective method for the synthesis of substituted anilines is the reduction of the corresponding nitroaromatic compound.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed via the reduction of 1,5-difluoro-2-methyl-4-nitrobenzene. This nitroaromatic precursor can be synthesized from commercially available starting materials through standard aromatic substitution reactions.

Synthesis_Pathway cluster_0 Synthetic Workflow Starting_Material 1,2,4-Trifluoro-5-methylbenzene Nitration Nitration (HNO₃, H₂SO₄) Starting_Material->Nitration Step 1 Intermediate 1,5-Difluoro-2-methyl-4-nitrobenzene Nitration->Intermediate Formation of Nitro Intermediate Reduction Reduction (e.g., Fe/HCl or H₂/Pd-C) Intermediate->Reduction Step 2 Product This compound Reduction->Product Final Product Formation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reduction of 1,5-Difluoro-2-methyl-4-nitrobenzene

This protocol is a representative procedure based on established methods for the reduction of nitroaromatics.[5]

Materials:

  • 1,5-Difluoro-2-methyl-4-nitrobenzene

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • To a stirred suspension of iron powder (10 equivalents) in a mixture of ethanol and water, add a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux.

  • Add a solution of 1,5-Difluoro-2-methyl-4-nitrobenzene (1 equivalent) in ethanol dropwise to the refluxing mixture.

  • After the addition is complete, continue to reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Applications in Drug Development: A Key Building Block for Kinase Inhibitors

Fluorinated anilines are prominent scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase active site. This compound is a valuable intermediate for the synthesis of potent and selective kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1).[6]

Role in VEGFR-2 and FGFR-1 Inhibition

VEGFR-2 and FGFR-1 are receptor tyrosine kinases that play crucial roles in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[7][8][9][10] Inhibiting these kinases is a validated therapeutic strategy for the treatment of various solid tumors. A series of substituted 4-(phenylamino)pyrrolo[2,1-f][4][11][12]triazines have been identified as potent dual inhibitors of VEGFR-2 and FGFR-1.[6] The 2,4-difluoro-5-(substituted)phenylamino moiety, derived from this compound, is a key structural feature of these inhibitors, contributing to their high potency and favorable pharmacokinetic properties.[6]

Signaling_Pathway cluster_0 VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., Raf/MEK/ERK) VEGFR2->Downstream Activates Angiogenesis Angiogenesis Tumor Growth Downstream->Angiogenesis Promotes Inhibitor Inhibitor (derived from This compound) Inhibitor->VEGFR2 Blocks ATP Binding Site

Caption: Inhibition of the VEGFR-2 signaling pathway by kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its unique electronic and structural properties, conferred by the specific arrangement of fluoro and methyl substituents on the aniline ring, make it an ideal starting material for the development of targeted therapies, particularly in the field of oncology. This guide has provided a comprehensive overview of its molecular structure, spectroscopic characteristics, a plausible synthetic route, and its critical role in the generation of potent kinase inhibitors. Further research into the crystallographic analysis and exploration of its utility in the synthesis of other biologically active molecules will undoubtedly continue to expand the importance of this compound in medicinal chemistry.

References

A Technical Guide to the Spectroscopic Characterization of 2,4-Difluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction

2,4-Difluoro-5-methylaniline is an important synthetic intermediate in the development of pharmaceuticals and agrochemicals. The precise substitution pattern of the aromatic ring, featuring two electron-withdrawing fluorine atoms and one electron-donating methyl group on an aniline scaffold, imparts unique chemical properties that are of significant interest to researchers in drug discovery and materials science. A thorough understanding of its molecular structure and electronic environment is paramount for its effective utilization. This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound, offering both theoretical background and practical insights into data interpretation.

Given the limited availability of public experimental spectra for this specific compound, this guide will leverage high-quality computational predictions, validated against experimental data from structurally analogous compounds. This approach ensures a robust and reliable characterization, adhering to the principles of scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the local electronic environments of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Theoretical Basis & Experimental Causality

The chemical shifts in NMR are highly sensitive to the electron density around a nucleus. The fluorine atoms, being highly electronegative, will deshield adjacent nuclei, causing their resonances to appear at higher chemical shifts (downfield). Conversely, the electron-donating amino (-NH₂) and methyl (-CH₃) groups will shield nearby nuclei, shifting their signals to lower chemical shifts (upfield). Furthermore, spin-spin coupling between ¹H, ¹³C, and ¹⁹F nuclei provides through-bond connectivity information, which is crucial for unambiguous signal assignment.

The choice of solvent for NMR analysis is critical. A deuterated solvent that does not interact strongly with the analyte is preferred to avoid shifts in resonance. Chloroform-d (CDCl₃) is a common choice for neutral organic molecules like the target compound.

Predicted ¹H NMR Spectroscopy

Experimental Protocol:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

Data Interpretation:

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show three distinct regions: the aromatic region, the amino proton region, and the methyl proton region.

Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Assignment
~6.85ddJ(H,F) ≈ 8.0, J(H,H) ≈ 2.0H-6
~6.60dJ(H,F) ≈ 12.0H-3
~3.70br s--NH₂
~2.15s--CH₃
  • Aromatic Protons: The proton at the 6-position (H-6) is expected to be a doublet of doublets due to coupling with the adjacent fluorine at C-4 and the meta-proton at C-3. The proton at the 3-position (H-3) will likely appear as a doublet due to coupling with the fluorine at C-4.

  • Amino Protons: The amino protons typically appear as a broad singlet, and their chemical shift can be concentration and temperature-dependent.

  • Methyl Protons: The methyl protons will be a sharp singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectroscopy

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

  • Proton decoupling is generally used to simplify the spectrum to singlets for each carbon.

Data Interpretation:

The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

Predicted Chemical Shift (ppm) Multiplicity (in ¹³C-{¹H} spectrum) Assignment
~150.0d (¹J(C,F) ≈ 240 Hz)C-2
~145.0d (¹J(C,F) ≈ 235 Hz)C-4
~130.0d (²J(C,F) ≈ 10 Hz)C-1
~120.0d (²J(C,F) ≈ 15 Hz)C-5
~115.0dd (²J(C,F) ≈ 20 Hz, ³J(C,F) ≈ 5 Hz)C-3
~110.0d (³J(C,F) ≈ 5 Hz)C-6
~15.0s-CH₃

The large one-bond C-F coupling constants are characteristic and provide definitive evidence for the positions of the fluorine atoms.

Predicted ¹⁹F NMR Spectroscopy

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹⁹F NMR spectrum. ¹⁹F has a high natural abundance and receptivity, making this a sensitive experiment.

  • Proton decoupling can be used to simplify the spectrum.

Data Interpretation:

The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts are sensitive to the electronic environment.[1][2]

Predicted Chemical Shift (ppm) Multiplicity Assignment
~ -130dF at C-2
~ -140dF at C-4

The chemical shifts are reported relative to a standard, commonly CFCl₃. The observed multiplicity will be due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy

Theoretical Basis:

IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, key vibrational modes include the N-H stretches of the amine, C-H stretches of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and the C-F stretches.

Experimental Protocol:

  • For a solid sample, a KBr pellet can be prepared, or an Attenuated Total Reflectance (ATR) accessory can be used.

  • For a liquid, a thin film between salt plates is suitable.

  • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Interpretation:

Frequency Range (cm⁻¹) Vibration Assignment
3500-3300N-H stretchPrimary amine (-NH₂)
3100-3000C-H stretchAromatic
3000-2850C-H stretchMethyl (-CH₃)
1620-1580C=C stretchAromatic ring
1300-1100C-F stretchAryl-Fluorine

The N-H stretching region will likely show two bands, characteristic of a primary amine (symmetric and asymmetric stretches). The C-F stretches are typically strong and found in the fingerprint region.

Mass Spectrometry (MS)

Theoretical Basis:

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) is a common technique that will generate a molecular ion (M⁺) and various fragment ions. The fragmentation pattern provides valuable structural information.

Experimental Protocol:

  • A small amount of the sample is introduced into the mass spectrometer.

  • The sample is ionized, typically using a 70 eV electron beam in EI mode.

  • The resulting ions are separated by their m/z ratio and detected.

Data Interpretation:

  • Molecular Ion (M⁺): The molecular weight of this compound is 143.13 g/mol . The molecular ion peak is expected at m/z = 143.

  • Key Fragmentation Patterns: Common fragmentation pathways for anilines include the loss of a hydrogen atom to form [M-H]⁺ and cleavage of the C-N bond. The presence of the methyl group may lead to the loss of a methyl radical ([M-15]⁺).

m/z Possible Fragment
143[C₇H₇F₂N]⁺ (Molecular Ion)
128[M - CH₃]⁺
115[M - NCH₃]⁺

UV-Vis Spectroscopy

Theoretical Basis:

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene ring. The amino and methyl groups are auxochromes that can cause a bathochromic (red) shift of these absorptions.

Experimental Protocol:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).

  • Record the absorption spectrum, typically from 200 to 400 nm.

Data Interpretation:

The UV-Vis spectrum is expected to show one or two absorption bands characteristic of a substituted benzene ring. The primary band (π → π*) is typically observed around 240-260 nm, with a secondary, less intense band at longer wavelengths (around 280-300 nm).

Workflow and Data Relationship Diagrams

Spectroscopic Characterization Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV UV-Vis Spectroscopy Sample->UV Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity UV->Structure G cluster_structure cluster_spectra Structure This compound (C₇H₇F₂N) H_NMR ¹H NMR Structure->H_NMR Proton Environments & Coupling C_NMR ¹³C NMR Structure->C_NMR Carbon Skeleton & C-F Coupling F_NMR ¹⁹F NMR Structure->F_NMR Fluorine Environments IR IR Structure->IR Functional Groups (N-H, C-F) MS MS Structure->MS Molecular Weight & Fragmentation

References

A Senior Application Scientist's Guide to 2,4-Difluoro-5-methylaniline: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of 2,4-Difluoro-5-methylaniline (CAS No. 1378579-56-6), a critical fluorinated intermediate in the synthesis of complex organic molecules.[1][2] We will explore its fundamental physicochemical properties, detail robust synthetic methodologies with an emphasis on the rationale behind procedural choices, and survey its reactivity profile. The primary focus is on its application as a versatile building block in the development of novel pharmaceutical and agrochemical agents, where the unique electronic properties imparted by its substituent pattern are leveraged to modulate bioactivity and metabolic stability. This document is intended to serve as a practical resource for scientists engaged in discovery and process chemistry.

Introduction: The Strategic Value of Fluorinated Anilines

Fluorine-containing organic compounds have become indispensable in modern drug discovery and materials science.[3] The introduction of fluorine atoms into an active molecule can profoundly alter its properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a prime example of a "privileged" scaffold, offering a unique combination of substituents that chemists can exploit.

The strategic placement of its functional groups provides a blueprint for its synthetic utility:

  • Amino Group: A versatile handle for a vast array of transformations, including N-acylation, N-alkylation, diazotization, and participation in cross-coupling reactions.

  • Fluorine Atoms: Positioned at C2 and C4, they significantly modulate the electron density of the aromatic ring, influencing its reactivity and the pKa of the aniline nitrogen. This electronic withdrawal enhances the aniline's utility in certain nucleophilic substitution reactions and can be crucial for tuning the properties of the final product.[4]

  • Methyl Group: The C5-methyl group provides an additional point of differentiation from its non-methylated analog (2,4-difluoroaniline) and can play a key role in establishing specific steric and electronic interactions in a drug-receptor binding pocket.

This guide will deconstruct the synthesis and application of this high-value intermediate, providing both theoretical grounding and practical, actionable protocols.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of synthetic chemistry. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1378579-56-6[1][2]
Molecular Formula C₇H₇F₂N[1]
Molecular Weight 143.13 g/mol [1]
Appearance Clear yellow to brown liquid[5]
Boiling Point Not specified; (Related compound 2,4-difluoroaniline: 170 °C/753 mmHg)[6]
Density Not specified; (Related compound 2,4-difluoroaniline: 1.268 g/mL at 25 °C)[6]
SMILES NC1=CC(C)=C(F)C=C1F[1]
Topological Polar Surface Area (TPSA) 26.02 Ų[1]
LogP 1.855[1]

Note: Some physical data is inferred from the closely related and more widely documented compound, 2,4-difluoroaniline, where direct data for the 5-methyl derivative is unavailable.

Synthesis Methodologies: A Rational Approach

The synthesis of substituted fluoroanilines often involves multi-step sequences that begin with readily available chlorinated aromatic compounds. A common and industrially relevant strategy involves a two-stage process: nucleophilic aromatic substitution (SNAr) to introduce fluorine atoms, followed by the reduction of a nitro group.

A plausible and efficient pathway to this compound is adapted from established methods for analogous compounds, such as the synthesis of 2,4-difluoroaniline from 2,4,5-trichloronitrobenzene.[7][8]

Synthesis_Pathway Start 4,5-Dichloro-2-nitrotoluene Intermediate 5-Chloro-2,4-difluoro-nitrotoluene Start->Intermediate Step 1: Fluorination Reagents: Anhydrous KF, Phase Transfer Catalyst Solvent: Sulfolane Conditions: 160-180°C Product This compound Intermediate->Product Step 2: Reductive Dechlorination Reagents: H₂, NaOAc Catalyst: 5% Pd/C Solvent: Methanol Conditions: 60°C, H₂ pressure

Caption: Plausible two-step synthesis of this compound.

Step 1: Halogen Exchange (Halex) Reaction
  • Objective: To selectively replace the two most activated chlorine atoms with fluorine.

  • Mechanism: This is a classic nucleophilic aromatic substitution (SNAr) reaction. The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. The chlorine atoms at C2 and C4 are therefore susceptible to displacement by the fluoride ion.

  • Causality in Reagent Selection:

    • Anhydrous Potassium Fluoride (KF): A common and cost-effective source of fluoride ions. It is crucial that the KF is anhydrous, as water will compete as a nucleophile and lead to undesired phenol byproducts.

    • High-Boiling Aprotic Polar Solvent (e.g., Sulfolane): Required to achieve the high temperatures (160-180°C) necessary to overcome the activation energy of the reaction and to adequately dissolve the potassium fluoride salt.

    • Phase Transfer Catalyst (e.g., Cesium Fluoride or a Quaternary Ammonium Salt): Often used to improve the solubility and reactivity of the fluoride salt in the organic solvent, thereby accelerating the reaction rate and improving yields.[7][9]

Step 2: Catalytic Hydrogenation
  • Objective: To simultaneously reduce the nitro group to an amine and remove the remaining chlorine atom via hydrogenolysis.

  • Mechanism: The reaction proceeds on the surface of the palladium catalyst. Hydrogen gas is adsorbed onto the metal surface, and the nitro-aromatic compound coordinates to the catalyst. A stepwise transfer of hydrogen atoms reduces the nitro group (-NO₂) through nitroso (-NO) and hydroxylamino (-NHOH) intermediates to the final amine (-NH₂). Concurrently, the carbon-chlorine bond is cleaved by hydrogenolysis.

  • Causality in Reagent Selection:

    • Palladium on Carbon (5% Pd/C): This is a highly effective and selective catalyst for both nitro group reductions and dehalogenations.[8] It offers high activity under relatively mild conditions and can be easily removed by filtration after the reaction is complete.

    • Sodium Acetate (NaOAc): Added as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the dechlorination step.[8] This is critical to prevent the protonation of the newly formed aniline, which would deactivate it and could lead to catalyst poisoning or side reactions.

    • Methanol: A standard solvent for hydrogenation reactions, as it readily dissolves the substrate and hydrogen gas and is inert under the reaction conditions.

Detailed Experimental Protocols

The following protocols are illustrative and adapted from established procedures for structurally similar compounds.[8] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 5-Chloro-2,4-difluoro-nitrotoluene (Intermediate)

Protocol_1_Workflow Setup 1. Reaction Setup - Charge reactor with 4,5-Dichloro-2-nitrotoluene,  anhydrous KF, and Sulfolane. Heat 2. Heating - Heat mixture to 170-180°C with vigorous stirring. Setup->Heat Monitor 3. Reaction Monitoring - Monitor progress via GC or TLC (approx. 18-20 hours). Heat->Monitor Workup 4. Workup - Cool reaction. Perform steam distillation. Monitor->Workup Extract 5. Extraction - Extract aqueous distillate with ether or DCM. Workup->Extract Purify 6. Purification - Dry organic layers, concentrate, and purify via  silica gel chromatography. Extract->Purify

Caption: Workflow for the synthesis of the fluorinated intermediate.

Step-by-Step Methodology:

  • Reactor Charging: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4,5-dichloro-2-nitrotoluene (1.0 equiv), anhydrous potassium fluoride (5.0 equiv), and tetramethyl sulfone (sulfolane) (approx. 6 mL per 5 g of starting material).

  • Heating and Reaction: Heat the reaction mixture to 170-180°C with vigorous stirring. Maintain this temperature for 18-20 hours.

    • Scientist's Note: Vigorous stirring is essential to ensure good contact between the solid KF and the dissolved substrate. The high temperature is required to drive the SNAr reaction, which is typically slow.

  • Reaction Monitoring: Periodically take small aliquots from the reaction mixture, perform a mini-workup, and analyze by GC-MS or TLC to monitor the consumption of the starting material.

  • Workup - Steam Distillation: Upon completion, allow the mixture to cool to below 100°C. Carefully add water and set up for steam distillation. Collect the distillate (approx. 150 mL per 5 g of starting material).

    • Rationale: Steam distillation is an effective method for separating the volatile organic product from the high-boiling solvent and inorganic salts.

  • Extraction: Extract the aqueous distillate with diethyl ether or dichloromethane (3 x 50 mL). Combine the organic layers.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil. Purify this oil using column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 5-chloro-2,4-difluoro-nitrotoluene.

Protocol 2: Synthesis of this compound (Final Product)

Step-by-Step Methodology:

  • Reactor Charging: To a hydrogenation vessel, add 5-chloro-2,4-difluoro-nitrotoluene (1.0 equiv), sodium acetate (1.05 equiv), and methanol (approx. 30 mL per 1 g of substrate).

  • Catalyst Addition: Carefully add 5% palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).

    • Safety Note: Pd/C is flammable, especially when dry or in the presence of solvents and hydrogen. Handle with care in an inert atmosphere if possible.

  • Hydrogenation: Seal the vessel and purge the system several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 20-50 psi, but follow equipment specifications) and stir the mixture vigorously.

  • Heating: Heat the reaction mixture to 60°C. The reaction is often exothermic initially. Monitor the uptake of hydrogen. The reaction is typically complete in 3-5 hours.[8]

  • Workup and Filtration: Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst and sodium acetate.

    • Rationale: Celite is a filter aid that prevents the fine catalyst particles from clogging the filter paper.

  • Isolation: Rinse the filter cake with additional methanol. Combine the filtrates and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or chromatography if necessary.

Safety and Handling

While specific toxicological data for this compound is limited, it should be handled with the care afforded to other aniline derivatives and fluorinated aromatic compounds.[10][11]

  • Hazard Classification: Assumed to be harmful if swallowed, toxic in contact with skin, and toxic if inhaled, similar to 2,4-difluoroaniline.[10] May cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[12]

  • Handling: Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling. Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • In case of Exposure:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]

    • Skin: Remove contaminated clothing and wash the affected area immediately with soap and water.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic fluorination in modern chemical synthesis. Its carefully arranged substituents provide a robust and versatile platform for the construction of complex molecular architectures. The synthetic routes, grounded in well-understood organofluorine chemistry, are scalable and efficient. As the demand for more sophisticated and effective pharmaceuticals and agrochemicals continues to grow, the importance of key intermediates like this compound will only increase, making it a vital component in the toolbox of the research and development scientist.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2,4-Difluoro-5-methylaniline in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,4-Difluoro-5-methylaniline is a highly functionalized aromatic building block whose strategic importance in pharmaceutical development has grown considerably, particularly in the synthesis of targeted therapies like kinase inhibitors. The unique electronic and steric properties conferred by its trifunctional substitution pattern—two fluorine atoms, a methyl group, and an amino group—provide medicinal chemists with a versatile scaffold to optimize drug candidates' potency, selectivity, and pharmacokinetic profiles. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aniline, making it an ideal nucleophile for key bond-forming reactions. This guide provides an in-depth analysis of its applications, causality-driven experimental protocols, and the scientific rationale behind its use in the synthesis of complex pharmaceutical intermediates.

Part 1: Core Characteristics and Safety Profile

Before its integration into a synthetic workflow, a thorough understanding of the physicochemical properties and handling requirements of this compound is paramount.

Physicochemical Data

The compound's properties are summarized below, providing essential data for reaction planning and characterization.[1][2]

PropertyValueSource
CAS Number 1378579-56-6[1][2]
Molecular Formula C₇H₇F₂N[1]
Molecular Weight 143.13 g/mol [1]
Appearance Varies; typically a liquid or low-melting solidN/A
Purity ≥97% is commercially common[1]
SMILES NC1=CC(C)=C(F)C=C1F[1][2]
Safety and Handling

This compound and related fluoroanilines are classified as hazardous substances and require strict adherence to safety protocols.[3][4]

  • Hazards: Harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[3][4] Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4]

  • Handling: All manipulations should be performed in a well-ventilated fume hood.[4][5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Prevent contact with skin, eyes, and clothing.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and approved eye/face protection (safety glasses and face shield).[3][4]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place, often under refrigerated conditions (2-8°C).[2] Keep away from heat, sparks, and open flames.[5][6]

Part 2: The Rationale for Fluorination in Drug Design

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The 2,4-difluoro substitution pattern on the aniline ring is not arbitrary; it is a carefully selected motif designed to modulate several key molecular properties.

  • pKa Modulation: The strong electron-withdrawing effect of the two fluorine atoms lowers the pKa of the anilino group. This reduced basicity is crucial, as it prevents protonation under physiological pH, which can be detrimental to cell membrane permeability and target engagement.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at positions susceptible to oxidative metabolism by Cytochrome P450 enzymes can block these pathways, thereby increasing the drug's half-life and bioavailability.

  • Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with amino acid residues in a target protein's active site, enhancing binding affinity and selectivity.

  • Reaction Directing Effects: The ortho- and para-fluorine atoms strongly activate the C1 position (the carbon bearing the amino group) for nucleophilic aromatic substitution (SNAr), a pivotal reaction for constructing the core scaffolds of many kinase inhibitors.[7]

G cluster_aniline This compound cluster_effects Resulting Physicochemical Properties Aniline Aniline Ring NH2 NH2 (Nucleophilic Center) Reactivity Activated for SNAr (Reaction Control) NH2->Reactivity Donates e- density (activates ring) F_ortho F (ortho) F_ortho->Reactivity Inductive withdrawal (activates C1 for SNAr) F_para F (para) pKa Lowered pKa (Reduced Basicity) F_para->pKa Inductive withdrawal CH3 CH3 (Steric/Lipophilic) Binding Enhanced Target Binding (Potency & Selectivity) CH3->Binding Fills hydrophobic pocket

Caption: Electronic and steric contributions of substituents.

Part 3: Core Application Protocol: Synthesis of a Kinase Inhibitor Intermediate via SNAr

One of the most powerful applications of this compound is its use as a nucleophile in SNAr reactions to form diarylamine linkages, a common motif in kinase inhibitors.[7] The following protocol outlines a representative synthesis where the aniline displaces a chlorine atom from an activated heterocyclic core.

Reaction Scheme

This reaction exemplifies the coupling of the aniline with a generic chloro-substituted heterocyclic scaffold, a common strategy in constructing inhibitors for receptors like VEGFR-2 and FGFR-1.[7]

G cluster_reactants start Reactants aniline This compound plus1 + aniline->plus1 heterocycle Chloropyrrolotriazine (Electrophile) reaction_arrow Base (e.g., DIPEA) Solvent (e.g., DMA) Heat (e.g., 100-120 °C) heterocycle->reaction_arrow plus1->heterocycle product Diaryl-Amine Product (Kinase Inhibitor Core) reaction_arrow->product

Caption: General SNAr coupling reaction workflow.

Detailed Experimental Protocol

Objective: To synthesize the N-(heteroaryl)-2,4-difluoro-5-methylaniline intermediate.

Materials:

  • This compound (1.0 eq)

  • 4-Chloro-pyrrolotriazine (or similar electrophile) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the chloro-heterocycle (1.1 eq).

  • Solvent and Base Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMA to dissolve the solids (concentration typically 0.1-0.5 M). Add DIPEA (2.5 eq) to the mixture.

    • Causality: DMA is a polar aprotic solvent that effectively solvates the reactants and intermediates without interfering with the reaction. DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction, driving it to completion.

  • Reaction Execution: Heat the reaction mixture to 110 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30% EtOAc in hexanes. The disappearance of the starting aniline is a key indicator of reaction completion (typically 4-12 hours).

    • Self-Validation: The emergence of a new, typically less polar spot on the TLC plate corresponding to the product, and the consumption of the limiting reagent, confirms the reaction is proceeding.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with EtOAc and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

    • Causality: The aqueous washes remove the DMA solvent, excess base (DIPEA), and any salts formed during the reaction.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of EtOAc in hexanes to isolate the pure product.

Part 4: Analytical Characterization and Data Validation

Confirming the identity and purity of the synthesized product is a critical, self-validating step.

Analytical MethodPurposeExpected Observations
LC-MS Confirm product mass & purityA major peak in the chromatogram with the correct [M+H]⁺ mass for the target diaryl-amine. Purity >95%.
¹H NMR Structural ElucidationDisappearance of the aniline N-H protons. Appearance of characteristic aromatic and heterocyclic protons with expected splitting patterns and integration.
¹⁹F NMR Confirm Fluorine PresenceTwo distinct signals in the aromatic region, each likely a doublet of doublets, confirming the 2,4-difluoro substitution pattern.
¹³C NMR Carbon Skeleton ConfirmationAppearance of quaternary carbon signals for the C-N linkage and shifts in aromatic carbons adjacent to the new bond.

References

The Strategic Application of 2,4-Difluoro-5-methylaniline in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Agrochemicals

The global agricultural landscape is in a perpetual state of evolution, driven by the dual pressures of a burgeoning population and the escalating challenges of climate change. In this dynamic environment, the development of novel, highly effective, and environmentally benign agrochemicals is not merely a commercial endeavor but a scientific necessity. The strategic incorporation of fluorine atoms into the molecular architecture of pesticides and herbicides has emerged as a paramount strategy for enhancing their efficacy, metabolic stability, and overall performance.[1][2] This guide focuses on the versatile chemical intermediate, 2,4-Difluoro-5-methylaniline (CAS No. 1378579-56-6), and its potential applications in the synthesis of next-generation agrochemicals.[3][4] While its direct role in widely commercialized agrochemicals is not extensively documented in public literature, its structural motifs are indicative of its potential as a key building block for potent fungicides and herbicides. This document serves as a comprehensive technical guide for researchers and drug development professionals, elucidating the rationale and experimental protocols for leveraging this promising intermediate.

Physicochemical Properties and Synthetic Rationale

This compound is a trifunctional aromatic compound, presenting a nucleophilic amino group, and a benzene ring activated by two electron-withdrawing fluorine atoms and a weakly electron-donating methyl group. This unique electronic configuration imparts distinct reactivity and physicochemical properties to the molecule, making it an attractive starting material for agrochemical synthesis.

PropertyValueSource
CAS Number 1378579-56-6[4]
Molecular Formula C₇H₇F₂N[4]
Molecular Weight 143.14 g/mol [3]
Physical Form Solid[3]
Purity ≥98%[3]

The presence of two fluorine atoms can significantly enhance the biological activity of the final agrochemical product by:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the molecule more resistant to metabolic degradation in target organisms and the environment.[1]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes or receptors, thereby increasing the potency of the agrochemical.

  • Improved Bioavailability: The lipophilicity conferred by fluorine can facilitate the transport of the molecule across biological membranes, ensuring it reaches its site of action more efficiently.[1]

Application in the Synthesis of Pyrazole Carboxamide Fungicides: A Hypothetical Protocol

Pyrazole carboxamide fungicides are a significant class of agrochemicals that act as succinate dehydrogenase inhibitors (SDHIs), effectively disrupting the mitochondrial respiratory chain in pathogenic fungi.[5][6][7] The synthesis of these compounds often involves the coupling of a pyrazole carboxylic acid derivative with a substituted aniline. Herein, we present a detailed, albeit illustrative, protocol for the synthesis of a novel pyrazole carboxamide fungicide using this compound as a key intermediate.

Overall Synthetic Scheme

G cluster_0 Step 1: Synthesis of Pyrazole Carboxylic Acid Chloride cluster_1 Step 2: Amide Coupling Reaction A 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid C 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride A->C Acyl Chloride Formation B Oxalyl Chloride or Thionyl Chloride F Novel Pyrazole Carboxamide Fungicide C->F Amidation D This compound D->F E Triethylamine (Base)

Caption: Synthetic pathway for a novel pyrazole carboxamide fungicide.

Step 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

This initial step involves the conversion of the corresponding carboxylic acid to the more reactive acyl chloride. This is a standard procedure in organic synthesis, preparing the pyrazole moiety for coupling with the aniline.

Protocol:

  • To a stirred solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, which can be used in the next step without further purification.

Causality: The use of oxalyl chloride or thionyl chloride is a standard and efficient method for converting carboxylic acids to acyl chlorides. The catalytic amount of DMF facilitates the reaction by forming a Vilsmeier intermediate. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride.

Step 2: Synthesis of N-(2,4-difluoro-5-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

This is the key coupling step where the aniline derivative is reacted with the pyrazole acyl chloride to form the final amide product.

Protocol:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the aniline solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-(2,4-difluoro-5-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Causality: Triethylamine acts as a base to neutralize the HCl generated during the amidation reaction, driving the reaction to completion. The aqueous workup is necessary to remove the triethylamine hydrochloride salt and any unreacted starting materials. Column chromatography is a standard purification technique to isolate the final product in high purity.

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis of a novel fungicide.

Conclusion and Future Perspectives

This compound represents a valuable, yet perhaps underutilized, building block in the design and synthesis of novel agrochemicals. The strategic placement of its functional groups provides a versatile platform for creating complex molecules with potentially enhanced biological activity and favorable physicochemical properties. The illustrative protocol provided herein for the synthesis of a pyrazole carboxamide fungicide demonstrates a plausible and scientifically sound application of this intermediate. Researchers in the agrochemical sector are encouraged to explore the reactivity of this compound in the development of new herbicides, insecticides, and fungicides. Further derivatization of the aniline nitrogen, or reactions involving the aromatic ring, could lead to the discovery of new classes of crop protection agents with novel modes of action, contributing to a more sustainable and productive agricultural future.

References

analytical methods for 2,4-Difluoro-5-methylaniline characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Analytical Characterization of 2,4-Difluoro-5-methylaniline

Introduction

This compound is a key fluorinated building block in organic synthesis, particularly valued in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Its specific substitution pattern, featuring two fluorine atoms and a methyl group on the aniline core, imparts unique electronic and lipophilic properties to target molecules. Given its role as a critical starting material, the rigorous verification of its identity, purity, and stability is paramount to ensure the quality, safety, and efficacy of the final products.

This document, intended for researchers, analytical scientists, and drug development professionals, provides a detailed framework of validated analytical methods for the comprehensive characterization of this compound. We will explore a multi-technique approach, leveraging the strengths of chromatography and spectroscopy to build a complete analytical profile of the compound. The protocols herein are designed to be self-validating and are grounded in established analytical principles, explaining the causality behind experimental choices to ensure robust and reproducible results.

Physicochemical Profile

A foundational step in any analytical endeavor is to understand the basic physicochemical properties of the analyte. These properties inform choices in solvent selection, chromatographic conditions, and sample handling.

PropertyValueSource
CAS Number 1378579-56-6[1]
Molecular Formula C₇H₇F₂N[1]
Molecular Weight 143.14 g/mol
Appearance Solid
Purity (Typical) ≥97% - 98%[1]
Storage Sealed in dry, 2-8°C, keep in dark place[1]

Part 1: Chromatographic Purity and Impurity Profiling

Chromatographic techniques are essential for separating the primary compound from process-related impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method is ideal for a moderately polar compound like this compound. The inclusion of a mild acid in the mobile phase is critical; it protonates the aniline's amino group, preventing peak tailing and ensuring sharp, symmetrical peaks by minimizing interactions with residual silanols on the silica-based column packing.[2][3]

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chemicals and Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Formic Acid (FA), LC-MS grade

  • This compound Reference Standard (RS) and sample

3. Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Provides excellent retention and separation for aromatic amines.
Mobile Phase A Water with 0.1% Formic Acid Aqueous component for reversed-phase. FA ensures analyte is protonated.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic component for elution.
Gradient 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-18 min: 80% B; 18-20 min: 80% to 20% B; 20-25 min: 20% B A gradient elution ensures that impurities with a wide range of polarities are effectively separated and eluted.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Maintains consistent retention times and efficiency.
Detection UV at 254 nm Aniline derivatives typically exhibit strong absorbance at this wavelength. A DAD can be used to confirm peak purity.

| Injection Vol. | 10 µL | |

4. Sample Preparation:

  • Reference Standard (RS) Solution: Accurately weigh ~10 mg of the RS into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the RS solution.

5. System Suitability Test (SST):

  • Inject the RS solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The theoretical plates should be ≥ 2000 and the tailing factor should be ≤ 2.0. This validates that the system is performing adequately for the analysis.

6. Procedure:

  • Inject a blank (diluent), followed by the five SST injections of the RS.

  • Inject the sample solution in duplicate.

  • Calculate the purity using the area percent method (assuming the response factor of impurities is the same as the main peak).

Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phase Equilibrate Equilibrate System Prep_Mobile->Equilibrate Prep_Sample Prepare Sample & RS (0.1 mg/mL) SST System Suitability Test (5 Injections) Prep_Sample->SST Equilibrate->SST Run_Sample Inject Sample SST->Run_Sample If SST Passes Integrate Integrate Peaks Run_Sample->Integrate Calculate Calculate % Purity (Area Percent) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities. Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for detecting trace-level contaminants. While some anilines can be challenging due to their polarity, modern capillary columns often provide sufficient performance without derivatization.[4][5]

1. Instrumentation:

  • Gas chromatograph with a capillary column inlet and a mass selective detector (MSD).

2. Chemicals and Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate, GC grade

  • This compound sample

3. Chromatographic and MS Conditions:

Parameter Condition Rationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film A low-polarity column provides good separation for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/min Inert and provides good chromatographic efficiency.
Inlet Temp. 250 °C Ensures rapid volatilization of the sample.
Oven Program Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min Separates compounds based on boiling point.
Ion Source Temp. 230 °C Standard temperature for EI source.
Ionization Mode Electron Ionization (EI) at 70 eV Provides reproducible fragmentation patterns for library matching.

| Mass Range | 40 - 450 amu | Covers the mass of the analyte and expected impurities. |

4. Sample Preparation:

  • Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM to a concentration of 1.0 mg/mL.

5. Procedure:

  • Inject 1 µL of the sample solution into the GC-MS.

  • Acquire data in full scan mode.

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Sample Prepare Sample (1 mg/mL in DCM) Inject Inject 1 µL Prep_Sample->Inject Separate GC Separation Inject->Separate Detect MS Detection (Full Scan) Separate->Detect Identify_Main Identify Analyte Peak Detect->Identify_Main Identify_Imp Identify Impurity Peaks Detect->Identify_Imp Report Generate Report Identify_Main->Report Library_Search NIST Library Search Identify_Imp->Library_Search Library_Search->Report

Caption: Workflow for GC-MS impurity identification.

Part 2: Spectroscopic Structural Elucidation

Spectroscopic methods provide definitive structural confirmation, complementing the separation data from chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete characterization.[6]

  • ¹H NMR: Will confirm the number of protons and their chemical environments. Expect to see two aromatic protons, a methyl singlet, and a broad amine (NH₂) singlet. The aromatic signals will be split by both neighboring protons and fluorine atoms.

  • ¹³C NMR: Will show the number of unique carbon atoms. The carbons bonded to fluorine will appear as doublets due to C-F coupling.

  • ¹⁹F NMR: Is crucial for fluorinated compounds. It will show two distinct signals for the two non-equivalent fluorine atoms at positions 2 and 4. These signals will exhibit coupling to each other and to adjacent aromatic protons.[7]

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with probes for ¹H, ¹³C, and ¹⁹F nuclei.

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

3. Data Acquisition:

  • Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.

  • Optionally, run 2D experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) to aid in complete assignment.

NMR_Workflow Prep_Sample Dissolve Sample (5-10 mg in CDCl₃) Acquire Acquire Spectra Prep_Sample->Acquire H1_NMR ¹H NMR Acquire->H1_NMR C13_NMR ¹³C NMR Acquire->C13_NMR F19_NMR ¹⁹F NMR Acquire->F19_NMR Process Process Data (Fourier Transform, Phasing) H1_NMR->Process C13_NMR->Process F19_NMR->Process Analyze Analyze Spectra (Chemical Shifts, Coupling) Process->Analyze Confirm Confirm Structure Analyze->Confirm

Caption: Workflow for NMR-based structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The spectrum provides a molecular "fingerprint" that can be used for identification.[8]

Wavenumber (cm⁻¹)VibrationFunctional Group
3500 - 3300N-H stretch (doublet)Primary Amine (-NH₂)
3100 - 3000C-H stretchAromatic Ring
2950 - 2850C-H stretchMethyl group (-CH₃)
1620 - 1580C=C stretchAromatic Ring
1300 - 1100C-F stretchAryl-Fluoride
1350 - 1250C-N stretchAromatic Amine

1. Instrumentation:

  • FTIR spectrometer with a sample holder (e.g., ATR, KBr press).

2. Sample Preparation (ATR Method):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

3. Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum over a range of 4000 - 400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum to the background.

FTIR_Workflow Background Collect Background Spectrum Acquire Acquire Sample Spectrum Background->Acquire Sample Place Sample on ATR Crystal Sample->Acquire Analyze Identify Characteristic Absorption Bands Acquire->Analyze Confirm Confirm Functional Groups Analyze->Confirm

Caption: Workflow for FTIR analysis.

Summary of Analytical Characterization

This integrated approach provides a comprehensive characterization of this compound. Each technique offers a unique and complementary piece of information, which, when combined, confirms the compound's identity, structure, purity, and impurity profile with a high degree of confidence.

TechniquePurposeKey Information Obtained
HPLC-UV Purity determination and quantification of non-volatile impurities.Purity percentage, retention time, UV spectrum.
GC-MS Identification and quantification of volatile/semi-volatile impurities.Retention time, mass spectrum (fragmentation pattern) for impurity identification.
NMR ('H, ¹³C, ¹⁹F) Unambiguous structural elucidation and confirmation of identity.Chemical shifts, coupling constants, confirmation of atomic connectivity.
FTIR Identification of functional groups.Presence of -NH₂, C-F, aromatic, and methyl groups.
MS (via GC or LC) Molecular weight confirmation.Molecular ion peak (e.g., m/z 144.1 for [M+H]⁺).

Conclusion

The analytical characterization of this compound requires a multi-faceted strategy. By systematically applying the HPLC, GC-MS, NMR, and FTIR methods detailed in this guide, researchers and quality control scientists can confidently establish a complete analytical profile for this important chemical intermediate. Adherence to these protocols, including system suitability checks and careful data interpretation, will ensure the consistent quality and integrity of the material, thereby supporting successful outcomes in research and development.

References

Application Notes and Protocols for the Synthesis and Evaluation of Difluoroaniline-Based VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Tumor Angiogenesis via VEGFR-2

The formation of new blood vessels from pre-existing vasculature, a process known as angiogenesis, is a critical hallmark of cancer. Tumors require a dedicated blood supply to grow beyond a few millimeters, obtain nutrients, and metastasize. A master regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR).[1][2] VEGFR-2 is a receptor tyrosine kinase expressed primarily on vascular endothelial cells.[2] Its activation by the ligand VEGF-A triggers a cascade of downstream signaling events that collectively promote endothelial cell proliferation, migration, and survival, ultimately fueling tumor growth.[2][3] Consequently, inhibiting the kinase activity of VEGFR-2 is a clinically validated and highly effective strategy in cancer therapy.[2]

Scientific Rationale: The Role of the Difluoroaniline Moiety

This guide focuses on a specific class of VEGFR-2 inhibitors characterized by a diaryl urea scaffold, where one of the aryl rings is a difluoroaniline derivative. The inclusion of fluorine atoms in drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.

In the context of VEGFR-2 inhibitors, the difluoroaniline group serves several key functions:

  • Hydrophobic Interactions: The phenyl ring occupies a critical hydrophobic pocket within the ATP-binding site of the VEGFR-2 kinase domain.

  • Hydrogen Bonding: The urea linker is essential, forming crucial hydrogen bonds with key amino acid residues (specifically glutamate and aspartate) in the hinge region of the kinase, anchoring the inhibitor in place.

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can alter the electronic properties of the phenyl ring, influencing its interaction with the receptor and improving properties like metabolic resistance, thereby enhancing oral bioavailability.

As a model compound for this guide, we will detail the synthesis of Ki8751 , a potent and selective VEGFR-2 inhibitor featuring a 2,4-difluorophenyl group. Ki8751 demonstrates exceptional potency, inhibiting VEGFR-2 phosphorylation with an IC₅₀ value of 0.90 nM.[4]

VEGF/VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 initiates receptor dimerization and autophosphorylation, activating downstream pathways like the PLCγ-PKC-MAPK and PI3K-AKT cascades, which are central to the angiogenic process. Small molecule inhibitors like Ki8751 block this initial phosphorylation step.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K Autophosphorylation VEGF VEGF-A VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC AKT AKT PI3K->AKT Raf Raf PKC->Raf Response Gene Transcription (Proliferation, Migration, Survival) AKT->Response MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Response Inhibitor Ki8751 (Difluoroaniline Derivative) Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Overall Synthetic Workflow

The synthesis of the target inhibitor, Ki8751 (Compound 3) , is achieved through a convergent synthesis. The core strategy involves the preparation of two key intermediates: a substituted quinoline aniline (Intermediate B) and a difluorophenyl isocyanate (Intermediate C) . These intermediates are then coupled in the final step to form the diaryl urea linkage.

Synthesis_Workflow cluster_quinoline Quinoline Synthesis cluster_isocyanate Isocyanate Preparation cluster_final Final Coupling A Intermediate A 4-Chloro-6,7-dimethoxyquinoline B Intermediate B 4-((2-Fluoro-4-nitrophenyl)oxy)- 6,7-dimethoxyquinoline A->B Nucleophilic Substitution C Intermediate C 4-((4-Amino-2-fluorophenyl)oxy)- 6,7-dimethoxyquinoline B->C Nitro Reduction (Fe, NH₄Cl) Final Target Compound Ki8751 (Diaryl Urea) C->Final Urea Formation Start1 4-Hydroxy-6,7- dimethoxyquinoline Start1->A Chlorination (POCl₃) Start2 3-Fluoro-4-nitrophenol Start2->B Nucleophilic Substitution D Intermediate D 2,4-Difluorophenyl isocyanate D->Final Urea Formation

Caption: Convergent synthetic workflow for the target VEGFR-2 inhibitor.

Detailed Experimental Protocols

PART 1: Synthesis of Key Intermediates

Protocol 1.1: Synthesis of Intermediate A - 4-Chloro-6,7-dimethoxyquinoline

This protocol describes the chlorination of 4-hydroxy-6,7-dimethoxyquinoline using phosphorus oxychloride (POCl₃).[5][6]

  • Reagents & Materials:

    • 4-hydroxy-6,7-dimethoxyquinoline (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (at least 3.5 eq)

    • Diethylene glycol dimethyl ether (Diglyme)

    • 10% Potassium carbonate (K₂CO₃) aqueous solution

    • Ethanol and Ethyl Acetate (for recrystallization)

    • Round-bottom flask with reflux condenser and magnetic stirrer

  • Procedure:

    • Charge a round-bottom flask with 4-hydroxy-6,7-dimethoxyquinoline (e.g., 11.7 g, 0.057 mol) and diethylene glycol dimethyl ether (e.g., 100 mL).[5][6]

    • With vigorous stirring, carefully add phosphorus oxychloride (e.g., 30.4 g, 0.20 mol) to the suspension.[5][6]

    • Heat the reaction mixture to 100°C and maintain for 6-12 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:petroleum ether (1:8).[6] The reaction is complete when the starting material spot is no longer visible.

    • Once complete, cool the reaction mixture to approximately 20°C.[5][6]

    • Slowly and carefully pour the cooled reaction mixture into a beaker containing a cold (0-5°C) 10% aqueous potassium carbonate solution (e.g., 1200 mL) with stirring. Caution: This quenching step is exothermic.

    • Stir the resulting mixture for 2 hours. A solid precipitate of the crude product will form.[5][6]

    • Collect the crude product by vacuum filtration and wash the filter cake thoroughly with water.

    • Purify the crude product by recrystallization from a 1:1 mixture of ethanol and ethyl acetate to yield 4-Chloro-6,7-dimethoxyquinoline as a gray or light brown solid.[5][6]

Protocol 1.2: Synthesis of Intermediate C - 4-((4-Amino-2-fluorophenyl)oxy)-6,7-dimethoxyquinoline

This is a two-step process involving a nucleophilic aromatic substitution followed by a nitro group reduction.

  • Reagents & Materials:

    • Intermediate A (4-Chloro-6,7-dimethoxyquinoline) (1.0 eq)

    • 3-Fluoro-4-nitrophenol (1.0 eq)

    • Potassium carbonate (K₂CO₃, anhydrous) (1.5 eq)

    • N,N-Dimethylformamide (DMF)

    • Iron powder (Fe) (5.0 eq)

    • Ammonium chloride (NH₄Cl) (1.0 eq)

    • Ethanol and Water

  • Procedure (Step 1 - Nucleophilic Substitution):

    • To a solution of 3-fluoro-4-nitrophenol in DMF, add anhydrous potassium carbonate.

    • Add Intermediate A (4-Chloro-6,7-dimethoxyquinoline) to the mixture.

    • Heat the reaction mixture to 80-90°C and stir for 4-6 hours until TLC analysis indicates the consumption of starting materials.

    • Cool the mixture to room temperature and pour it into ice water to precipitate the product, 4-((2-Fluoro-4-nitrophenyl)oxy)-6,7-dimethoxyquinoline (Intermediate B).

    • Filter the solid, wash with water, and dry. This intermediate can often be used in the next step without further purification.

  • Procedure (Step 2 - Nitro Reduction):

    • Suspend the crude Intermediate B in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add ammonium chloride and iron powder to the suspension.

    • Heat the mixture to reflux (approx. 80°C) and stir vigorously for 2-4 hours. The reaction progress can be monitored by TLC.

    • After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aniline product (Intermediate C). Purify by column chromatography if necessary.

PART 2: Synthesis of Final Compound

Protocol 2.1: Synthesis of Ki8751 (N-(2,4-difluorophenyl)-N'-(4-((6,7-dimethoxy-4-quinolyl)oxy)-2-fluorophenyl)urea)

This final step involves the formation of the urea bridge by reacting the aniline intermediate with a commercially available isocyanate.[4]

  • Reagents & Materials:

    • Intermediate C (4-((4-Amino-2-fluorophenyl)oxy)-6,7-dimethoxyquinoline) (1.0 eq)

    • 2,4-Difluorophenyl isocyanate (1.1 eq)

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Procedure:

    • Dissolve Intermediate C in anhydrous dichloromethane under an inert atmosphere.

    • Slowly add 2,4-difluorophenyl isocyanate dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

    • Upon completion, a precipitate of the product may form. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

    • Wash the collected solid or the crude residue with a small amount of cold DCM or diethyl ether to remove unreacted starting materials.

    • Dry the product under vacuum to yield Ki8751 as a solid. Further purification can be achieved by recrystallization or column chromatography if required.

Compound Molecular Formula Molar Mass ( g/mol ) Typical Yield Appearance
Intermediate A C₁₁H₁₀ClNO₂223.6675-85%Gray or light brown solid[5]
Final Product (Ki8751) C₂₄H₁₈F₃N₃O₄485.42>80%Solid

Protocol for Biological Evaluation: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based in vitro kinase assay to determine the IC₅₀ value of the synthesized inhibitor. The principle is based on quantifying the amount of ATP consumed during the phosphorylation reaction catalyzed by VEGFR-2. Less ATP remaining (lower luminescence) indicates higher kinase activity.[1][3][7]

  • Materials & Reagents:

    • Recombinant Human VEGFR-2 (KDR) kinase domain

    • Kinase Buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience #79334)

    • ATP solution (e.g., 500 µM)

    • Kinase Substrate (e.g., Poly (Glu:Tyr, 4:1))

    • Synthesized Inhibitor (Ki8751) dissolved in DMSO (10 mM stock)

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX, Promega)

    • White, opaque 96-well assay plates

    • Luminometer (plate reader)

  • Assay Procedure:

    • Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water.

    • Prepare Inhibitor Dilutions: Perform serial dilutions of the 10 mM Ki8751 stock solution in 1x Kinase Buffer to create a range of concentrations (e.g., from 100 µM to 1 pM). Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare Master Mixture: For each reaction, prepare a master mixture containing 1x Kinase Buffer, ATP, and the kinase substrate.[3]

    • Plate Setup (per well):

      • Test Wells: Add master mixture + diluted inhibitor solution.

      • Positive Control (100% Activity): Add master mixture + 1x Kinase Buffer with equivalent DMSO concentration.

      • Blank (0% Activity): Add master mixture + 1x Kinase Buffer (no enzyme will be added).

    • Initiate Kinase Reaction: Add the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add an equivalent volume of 1x Kinase Buffer to the "Blank" wells.

    • Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.[3]

    • Luminescence Detection:

      • Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature.

      • Add an equal volume of Kinase-Glo® MAX reagent to each well.[1]

      • Incubate at room temperature for 10-15 minutes to stabilize the signal.

      • Read the luminescence using a microplate reader.

    • Data Analysis:

      • Subtract the "Blank" reading from all other readings.

      • Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".

      • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

Application Notes & Protocols: Photoinduced Difluoroalkylation of Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Difluoroalkylation in Drug Discovery

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry. Among these, the difluoroalkyl motif (CF₂) has gained significant traction as a bioisostere for carbonyls, sulfonyls, and other functionalities.[1][2] Its unique electronic properties and metabolic stability can profoundly enhance the pharmacological profile of drug candidates, improving lipophilicity, binding affinity, and bioavailability.[3] Historically, the installation of these groups required harsh conditions, but the advent of photoinduced methods has provided a milder, more sustainable, and highly efficient alternative.[4][5]

This guide details two contemporary, transition-metal-free protocols for the C-H difluoroalkylation of anilines, a critical scaffold in numerous pharmaceuticals. These methods, leveraging either an organic photocatalyst or the intrinsic electron donor-acceptor (EDA) properties of the reactants, offer operationally simple and robust pathways to valuable difluoroalkylated aniline derivatives.[1][6]

Method 1: Organophotocatalysis with Eosin Y

This protocol employs Eosin Y, an inexpensive and readily available organic dye, as a photocatalyst to mediate the difluoroalkylation of anilines under visible light irradiation.[1][2] The reaction is particularly effective for electron-rich anilines and proceeds via an oxidative quenching cycle.[6]

Causality and Mechanistic Insights

The choice of Eosin Y is strategic due to its favorable redox potentials and strong absorption in the visible light spectrum (green light, ~525 nm). The mechanism hinges on a series of single-electron transfer (SET) events.[1][2]

  • Photoexcitation: Eosin Y (EY) absorbs a photon, promoting it to an excited state (EY*).

  • Reductive Quenching of Reagent: The excited photocatalyst (EY*) transfers an electron to the difluoroalkylating agent, ethyl iodo-difluoroacetate (ICF₂CO₂Et), generating the key difluoroalkyl radical (•CF₂CO₂Et) and the oxidized photocatalyst (EY⁺•).[1][2]

  • Catalyst Regeneration: The oxidized photocatalyst (EY⁺•) is then reduced back to its ground state by the electron-rich aniline substrate, which in turn forms an aniline radical cation.[1][2]

  • Radical Coupling & Rearomatization: The electrophilic •CF₂CO₂Et radical attacks the electron-rich aniline radical cation. Subsequent deprotonation by a mild base, such as sodium carbonate, leads to rearomatization and formation of the final product.[1][2]

This mechanistic pathway underscores the necessity of using electron-rich anilines, which are more easily oxidized to regenerate the photocatalyst.

Mechanistic Diagram: Eosin Y Catalyzed Difluoroalkylation

Caption: Proposed mechanism for the Eosin Y-photocatalyzed difluoroalkylation of anilines.

Detailed Experimental Protocol (GP1)

This protocol is adapted from the general procedure reported by Gallego-Gamo, A., et al. (2023).[1]

Materials:

  • Substituted Aniline (1.0 equiv)

  • Ethyl 2-iodo-2,2-difluoroacetate (1.3 equiv)

  • Eosin Y (1 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF, to make 0.3 M solution)

  • Reaction vial (e.g., 4 mL) with magnetic stir bar and screw cap

Equipment:

  • Magnetic stirrer

  • Visible light source (e.g., 525 nm Green Kessil lamp or similar LED setup)

  • Standard Schlenk line or glovebox for inert atmosphere

  • Syringes and needles

Procedure:

  • Vial Preparation: To a 4 mL vial containing a magnetic stir bar, add the corresponding aniline (0.3 mmol, 1.0 equiv) and Eosin Y (0.003 mmol, 1 mol%).

  • Reagent Addition: Add anhydrous DMF (1.0 mL) to the vial.

  • Inert Atmosphere: Close the vial with a screw cap fitted with a rubber septum. Degas the mixture by bubbling argon or nitrogen through the solution for 5-10 minutes. This step is crucial to remove oxygen, which can quench the excited state of the photocatalyst.

  • Substrate Addition: Add ethyl 2-iodo-2,2-difluoroacetate (0.4 mmol, 1.3 equiv) via syringe.

  • Photoreaction: Place the vial on a magnetic stirrer approximately 5-10 cm from the visible light source. Ensure the setup is cooled with a fan to maintain ambient temperature. Irradiate the mixture for 24 hours with vigorous stirring.

  • Workup: Upon completion (monitored by TLC or GC-MS), dilute the reaction mixture with ethyl acetate and wash with brine. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired difluoroalkylated aniline product.

Substrate Scope and Performance

The Eosin Y protocol is amenable to a wide range of N,N-dimethylanilines with both electron-rich and moderately electron-withdrawing groups.[1] Halogenated anilines are well-tolerated, providing valuable handles for subsequent cross-coupling reactions.[1]

EntryAniline Substrate (para-substituent)Yield (%)
1H75
2Iodo70[1]
3Bromo78[1]
4Chloro76[1]
5Phenyl80[1]
6Methoxy65
7Methylthio72[1]

Conditions adapted from Gallego-Gamo, A., et al. Yields are for the isolated para-substituted product.[1] Highly electron-rich substrates like methoxy- and amino-anilines may yield mixtures of isomers.[1]

Method 2: EDA Complex Formation (Catalyst-Free)

A highly sustainable alternative avoids the use of an external photocatalyst altogether.[1][6] This method relies on the formation of an electron donor-acceptor (EDA) complex between the electron-rich aniline (donor) and the difluoroalkyl iodide (acceptor).[1][7] Simple photoexcitation of this ground-state complex initiates the radical reaction.[2]

Causality and Mechanistic Insights

The formation of the EDA complex creates a new molecular species with a unique absorption profile that extends into the visible light region.[1] This is the key to enabling a reaction under visible light without a dedicated photocatalyst.

  • EDA Complex Formation: The aniline and ethyl iodo-difluoroacetate associate in the ground state to form an EDA complex.

  • Photoinduced Electron Transfer: Upon irradiation with visible light (e.g., 427 nm), the EDA complex is excited. This promotes a direct single-electron transfer from the aniline (donor) to the difluoroalkyl iodide (acceptor).[1]

  • Radical Generation: This SET event generates the aniline radical cation and the difluoroalkyl radical (•CF₂CO₂Et) within a solvent cage.

  • Product Formation: These radicals then combine, and subsequent deprotonation by the base (Na₂CO₃) affords the final difluoroalkylated product.[1]

This approach is powerful because it simplifies the reaction mixture and leverages the inherent electronic properties of the starting materials.

Workflow Diagram: EDA Complex-Mediated Difluoroalkylation

G start Start: Aniline + ICF₂CO₂Et + Na₂CO₃ in DMSO eda EDA Complex Formation start->eda Mixing irradiate Irradiation (e.g., 427 nm) eda->irradiate Ground State reaction SET & Radical Coupling irradiate->reaction Photoexcitation workup Aqueous Workup (EtOAc/Brine) reaction->workup Reaction Quench purify Column Chromatography workup->purify Crude Mixture product Final Product: Difluoroalkylated Aniline purify->product Purified

Caption: Experimental workflow for the catalyst-free EDA complex strategy.

Detailed Experimental Protocol (GP2)

This protocol is adapted from the general procedure reported by Gallego-Gamo, A., et al. (2023).[1]

Materials:

  • Substituted Aniline (1.0 equiv)

  • Ethyl 2-iodo-2,2-difluoroacetate (1.3 equiv)

  • Sodium Carbonate (Na₂CO₃, 1.5 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO, to make 0.3 M solution)

  • Reaction vial (e.g., 4 mL) with magnetic stir bar and screw cap

Equipment:

  • Magnetic stirrer

  • Visible light source (e.g., 427 nm Blue Kessil lamp or similar LED setup)

  • Standard Schlenk line or glovebox for inert atmosphere

  • Syringes and needles

Procedure:

  • Vial Preparation: In a 4 mL vial equipped with a magnetic stir bar, add the corresponding aniline (0.3 mmol, 1.0 equiv) and sodium carbonate (47.7 mg, 0.45 mmol, 1.5 equiv).

  • Reagent Addition: Add ethyl 2-iodo-2,2-difluoroacetate (51 μL, 0.4 mmol, 1.3 equiv).

  • Inert Atmosphere: Close the vial with a screw cap fitted with a septum. Degas the vial by alternating between vacuum and backfilling with nitrogen (3 cycles).

  • Solvent Addition: Add anhydrous DMSO (1.0 mL) via syringe. Degas the resulting mixture again by bubbling argon or nitrogen through the solution for 5 minutes.

  • Photoreaction: Seal the vial tightly (e.g., with Parafilm). Place the vial on a magnetic stirrer and irradiate with a 427 nm lamp for 16 hours with vigorous stirring. Maintain ambient temperature with a cooling fan.

  • Workup & Purification: Follow the same workup and purification procedure as described in Method 1 (GP1).

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. Key indicators of a successful reaction include:

  • Color Change: For Method 2, the formation of the EDA complex often results in a distinct yellow coloration of the reaction mixture.[1]

  • Complete Consumption of Starting Material: Progress can be monitored by TLC or GC-MS, with the disappearance of the starting aniline being a primary indicator.

  • Characteristic NMR Signals: Successful product formation will be confirmed by ¹⁹F NMR spectroscopy, showing a characteristic signal for the -CF₂- group, and by ¹H NMR, showing the appearance of new aromatic signals corresponding to the substituted aniline.

These methods represent robust and reproducible strategies for accessing difluoroalkylated anilines, offering mild conditions and operational simplicity valuable for applications in research and drug development.[1][8]

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Difluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable two-step synthesis for the large-scale production of 2,4-Difluoro-5-methylaniline, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis commences with the regioselective nitration of 3,5-difluorotoluene, followed by the catalytic hydrogenation of the resulting nitroaromatic intermediate. This document provides in-depth theoretical background, detailed experimental protocols, safety and handling guidelines, and data presentation to support researchers, scientists, and drug development professionals in the successful and efficient synthesis of this valuable compound.

Introduction

This compound is a crucial building block in medicinal chemistry and materials science. The presence of the difluoro-methylaniline moiety imparts unique electronic and lipophilic properties to target molecules, often leading to enhanced biological activity and improved pharmacokinetic profiles. Its synthesis on an industrial scale requires a method that is not only high-yielding and cost-effective but also safe and environmentally conscious. The synthetic route outlined herein has been designed to meet these critical criteria.

The chosen strategy involves a two-step sequence, beginning with the electrophilic nitration of commercially available 3,5-difluorotoluene. The directing effects of the fluorine and methyl substituents guide the incoming nitro group to the desired position. The subsequent reduction of the nitro intermediate to the corresponding aniline is achieved through catalytic hydrogenation, a clean and efficient method widely used in industrial processes.

Overall Synthetic Scheme

Synthetic_Scheme Start 3,5-Difluorotoluene Intermediate 1,3-Difluoro-2-methyl-5-nitrobenzene Start->Intermediate   HNO₃, H₂SO₄      (Nitration)    Final_Product This compound Intermediate->Final_Product   H₂, Pd/C      (Hydrogenation)   

Caption: Overall two-step synthesis of this compound.

Part 1: Regioselective Nitration of 3,5-Difluorotoluene

Scientific Rationale

The nitration of 3,5-difluorotoluene is a classic example of electrophilic aromatic substitution. The regiochemical outcome is governed by the directing effects of the substituents on the aromatic ring. Both the fluorine atoms and the methyl group are ortho-, para-directing activators. However, the positions ortho to the two fluorine atoms (C2 and C6) are sterically hindered. The most electronically activated and sterically accessible position for the incoming electrophile (the nitronium ion, NO₂⁺) is C4, which is para to one fluorine and ortho to the other fluorine and the methyl group. This results in the preferential formation of 1,3-difluoro-2-methyl-5-nitrobenzene.

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2NO3+->NO2+ - H₂O H2O H₂O Difluorotoluene Difluorotoluene Sigma_Complex Sigma Complex (Resonance Stabilized) Difluorotoluene->Sigma_Complex + NO₂⁺ Nitrated_Product Nitrated_Product Sigma_Complex->Nitrated_Product - H⁺

Caption: Mechanism of regioselective nitration of 3,5-difluorotoluene.

Experimental Protocol: Large-Scale Nitration

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
3,5-Difluorotoluene367-27-1128.131.00 kg7.80 mol
Concentrated Sulfuric Acid (98%)7664-93-998.082.0 L36.8 mol
Concentrated Nitric Acid (70%)7697-37-263.010.75 L11.9 mol
Dichloromethane (DCM)75-09-284.935.0 L-
Crushed Ice--10 kg-
Saturated Sodium Bicarbonate Solution--2.0 L-
Brine--2.0 L-
Anhydrous Sodium Sulfate7757-82-6142.04500 g-

Procedure:

  • Preparation of the Nitrating Mixture:

    • To a 10 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, and a dropping funnel, add the concentrated sulfuric acid (2.0 L).

    • Cool the reactor to 0-5 °C using a circulating chiller.

    • Slowly add the concentrated nitric acid (0.75 L) dropwise to the cold sulfuric acid with vigorous stirring. Maintain the internal temperature below 10 °C throughout the addition.

  • Nitration Reaction:

    • Once the nitrating mixture is prepared and the temperature is stable at 0-5 °C, begin the dropwise addition of 3,5-difluorotoluene (1.00 kg) from the dropping funnel.

    • Control the addition rate to maintain the internal temperature between 5-10 °C. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 1 hour.

    • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or TLC.

  • Work-up and Isolation:

    • In a separate 20 L reactor, prepare a slurry of crushed ice (10 kg) and water (5 L).

    • Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring to quench the reaction.

    • The crude product will separate as an oil. Transfer the mixture to a large separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 1.5 L).

    • Combine the organic layers and wash sequentially with water (2 L), saturated sodium bicarbonate solution (2 L), and brine (2 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-difluoro-2-methyl-5-nitrobenzene.

  • Purification:

    • The crude product can be purified by vacuum distillation to obtain a high-purity intermediate.

Part 2: Catalytic Hydrogenation of 1,3-Difluoro-2-methyl-5-nitrobenzene

Scientific Rationale

Catalytic hydrogenation is a widely employed industrial method for the reduction of nitroarenes to anilines due to its high efficiency, clean reaction profile, and the ease of removal of the catalyst by filtration.[1][2] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group to the amine.

Hydrogenation_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Work-up Reactor High-Pressure Hydrogenation Reactor Stirring Stirring under H₂ Pressure Reactor->Stirring Nitro_Compound 1,3-Difluoro-2-methyl-5-nitrobenzene Nitro_Compound->Reactor Solvent Methanol Solvent->Reactor Catalyst 5% Pd/C Catalyst->Reactor Hydrogen Hydrogen Gas Hydrogen->Reactor Filtration Filtration to remove Pd/C Stirring->Filtration Concentration Solvent Removal Filtration->Concentration Purification Vacuum Distillation Concentration->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: Workflow for the catalytic hydrogenation of the nitro intermediate.

Experimental Protocol: Large-Scale Hydrogenation

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
1,3-Difluoro-2-methyl-5-nitrobenzene137651-78-4173.121.00 kg5.78 mol
5% Palladium on Carbon (50% wet)7440-05-3-50 g-
Methanol67-56-132.045.0 L-
Hydrogen Gas1333-74-02.02As needed-
Celite®61790-53-2-100 g-

Procedure:

  • Reactor Setup:

    • Charge a 10 L stainless steel high-pressure hydrogenation reactor with 1,3-difluoro-2-methyl-5-nitrobenzene (1.00 kg) and methanol (5.0 L).

    • Carefully add the 5% palladium on carbon catalyst (50 g) under a nitrogen atmosphere.

  • Hydrogenation:

    • Seal the reactor and purge with nitrogen three times, followed by purging with hydrogen three times.

    • Pressurize the reactor with hydrogen to 50-60 psi.

    • Begin stirring and heat the reactor to 40-50 °C.

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol (2 x 500 mL).

    • Combine the filtrates and concentrate under reduced pressure to remove the methanol.

  • Purification:

    • The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Safety and Handling

Nitration Step:

  • The nitrating mixture (concentrated nitric and sulfuric acid) is extremely corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

  • The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions. Always add the nitric acid to the sulfuric acid slowly and with cooling.

  • Quenching the reaction mixture on ice should be done slowly and with vigorous stirring to dissipate the heat generated.

Hydrogenation Step:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction must be carried out in a dedicated high-pressure reactor in a well-ventilated area, free from ignition sources.

  • Palladium on carbon catalyst is pyrophoric, especially when dry. Handle the catalyst in a wet state and under an inert atmosphere (e.g., nitrogen).

  • Ensure the reactor is properly sealed and pressure-tested before introducing hydrogen.

Product Handling:

  • This compound is expected to be harmful if swallowed, toxic in contact with skin, and toxic if inhaled, similar to related anilines.

  • Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses when handling the product.

  • Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 2,4-Difluoro-5-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Difluoro-5-methylaniline. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your reaction yields and obtain high-purity material. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The primary and most common route to synthesizing this compound involves the chemical reduction of its nitro precursor, 1,2-Difluoro-4-methyl-5-nitrobenzene.[1] This transformation, while conceptually straightforward, is prone to several pitfalls that can impact yield and purity. This guide provides direct answers to the most frequent issues encountered in the lab.

Core Synthesis Pathway Visualization

The fundamental transformation is the reduction of an aromatic nitro group to an amine. This process involves a 6-electron transfer and proceeds through several intermediates.

G cluster_main Synthesis of this compound Start 1,2-Difluoro-4-methyl-5-nitrobenzene (Starting Material) Product This compound (Target Product) Start->Product Reduction (6e⁻, 6H⁺) ReducingAgent Reducing Agent (e.g., SnCl₂, H₂/Pd/C, Fe/HCl) ReducingAgent->Start

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is incomplete, resulting in a low yield of the desired aniline. How can I drive the reaction to completion?

A1: An incomplete reaction is the most common issue, often indicated by the presence of the starting nitro compound in your crude analysis (TLC, LC-MS). This typically stems from issues with the reducing agent's activity, reaction conditions, or solubility.

Troubleshooting Steps:

  • Reagent & Catalyst Activity:

    • Metal/Acid Reductions (SnCl₂, Fe, Zn): The surface of the metal is critical. Ensure you are using a fine powder, not coarse granules, to maximize the reactive surface area.[2] For metals like zinc, pre-activation by washing with dilute acid can remove passivating oxide layers and significantly improve reaction rates.[3]

    • Catalytic Hydrogenation (Pd/C, Raney Ni): Catalysts have a finite shelf life and can be "poisoned" by impurities. Always use a fresh, high-quality catalyst from a reputable supplier.[2] Ensure the catalyst is not overly exposed to air, which can decrease its activity.

  • Stoichiometry of the Reducing Agent: The reduction of a nitro group to an amine is a 6-electron process.[4] A stoichiometric excess of the reducing agent is often necessary to drive the reaction to completion and account for any side reactions or reagent degradation. For instance, with Tin(II) chloride (SnCl₂), a 3- to 5-fold molar excess is common.[5]

  • Solvent and Solubility: The starting nitro compound must be soluble in the reaction solvent for the reduction to proceed efficiently.[2] 1,2-Difluoro-4-methyl-5-nitrobenzene has limited solubility in purely aqueous media.

    • For SnCl₂ reductions, a co-solvent system like ethanol/water or ethyl acetate is highly effective.[5]

    • For catalytic hydrogenations, solvents like methanol, ethanol, or ethyl acetate are standard choices.[6]

  • Temperature and Reaction Time: While many reductions proceed well at room temperature, some systems require heating to overcome the activation energy barrier.[2] Monitor the reaction by TLC or LC-MS. If it stalls, consider gently heating the mixture (e.g., to 40-60°C). Be aware that excessive heat can sometimes promote side reactions.

G Start Low Yield / Incomplete Reaction CheckReagent 1. Verify Reagent Activity - Use fresh catalyst/activated metal - Increase stoichiometry Start->CheckReagent CheckSolvent 2. Assess Solubility - Is the starting material fully dissolved? - Consider a co-solvent (e.g., EtOH/H₂O) CheckReagent->CheckSolvent If still incomplete CheckTemp 3. Adjust Temperature - Gently heat to 40-60°C - Monitor for side products CheckSolvent->CheckTemp If still incomplete Completion Reaction Complete CheckTemp->Completion Monitor to completion

Caption: Troubleshooting workflow for addressing low product yield.

Q2: I'm observing significant side products like hydroxylamines or azoxy compounds. How can I improve selectivity?

A2: The formation of these byproducts occurs when the reduction stalls at an intermediate stage. The nitro group (Ar-NO₂) is reduced sequentially to nitroso (Ar-NO), then hydroxylamine (Ar-NHOH), and finally the amine (Ar-NH₂).[4][7] If the reducing conditions are not potent enough or if the reaction is quenched prematurely, these intermediates can react with each other to form dimeric species like azoxy (Ar-N(O)=N-Ar) or azo (Ar-N=N-Ar) compounds.

Strategies to Enhance Selectivity:

  • Ensure Sufficient Reducing Power: As mentioned in Q1, using a sufficient excess of a highly active reducing agent is the most effective way to ensure the reaction proceeds fully to the desired aniline.[2]

  • Maintain Acidic Conditions (for Metal/Acid Systems): In reductions using reagents like SnCl₂ or Fe, a strongly acidic environment (typically from concentrated HCl) is crucial.[4] The acid serves as the proton source for the water molecules eliminated during the reduction. Insufficient acid can slow the final reduction steps, allowing intermediates to accumulate.

  • Temperature Control: Highly exothermic reactions can create localized hot spots, which may promote the formation of dimeric side products. Ensure adequate stirring and, if necessary, use an ice bath to control the initial exotherm when adding reagents.[2]

Q3: The workup with Tin(II) chloride is messy due to the formation of tin salts. What is the best practice for product isolation?

A3: This is a very common and valid complaint about the SnCl₂ reduction. The workup is often complicated by the precipitation of tin hydroxides (Sn(OH)₂ and Sn(OH)₄) upon basification.[5]

Recommended Workup Protocol (SnCl₂ Reduction):

  • Cool the Reaction: After the reaction is complete, cool the mixture to room temperature or in an ice bath.

  • Basify Carefully: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH) with vigorous stirring. The goal is to neutralize the excess HCl and deprotonate the anilinium hydrochloride salt to the free amine. This process is often exothermic.

  • Filtration: The resulting thick, white suspension of tin salts can be difficult to handle. The most effective method is to filter the entire mixture through a pad of Celite®.[2][8] Wash the filter cake thoroughly with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane). This step is critical to recover product that may be adsorbed onto the tin salts.

  • Extraction: Transfer the filtrate to a separatory funnel. The free amine will be in the organic layer. Separate the layers and extract the aqueous layer one or two more times with fresh organic solvent.

  • Wash and Dry: Combine the organic extracts and wash them with water, followed by brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Q4: Which reducing agent is best for this synthesis? Can you provide a comparison?

A4: The "best" agent depends on your available equipment, scale, budget, and sensitivity of other functional groups. Catalytic hydrogenation is often the cleanest method, while metal/acid reductions are robust and inexpensive.[3][6]

Reducing System Pros Cons Key Considerations
H₂ / Pd/C High yield, clean reaction, easy workup (filtration of catalyst).[6]Requires specialized hydrogenation equipment (Parr shaker, H-Cube®). Potential fire hazard with catalyst handling.Often the method of choice for process chemistry. The C-F bonds are generally stable, but aggressive conditions could pose a risk.
H₂ / Raney Ni Effective and often used when dehalogenation of Cl, Br, or I is a concern.[6]Also requires hydrogenation equipment. Catalyst can be pyrophoric.A good alternative to Pd/C if C-F bond stability is a primary concern.
SnCl₂ / HCl Inexpensive, highly effective, and tolerant of many functional groups.[6]Stoichiometric tin waste. Difficult workup due to precipitation of tin salts.[5] Tin is a heavy metal with environmental concerns.A classic, reliable lab-scale method if you are prepared for a meticulous workup.
Fe / HCl (or AcOH) Very inexpensive, environmentally benign iron salts.[3]Can require more vigorous conditions (reflux). Workup can involve large amounts of iron sludge.The "Béchamp reduction" is a classic industrial process and a greener alternative to tin.[3]
NH₄HCO₂ / Pd/C Transfer hydrogenation; avoids the use of gaseous H₂.[3]Reagents are more expensive than metal/acid systems.Excellent for lab-scale synthesis when a hydrogenator is not available. The reaction is often clean and high-yielding.

Detailed Experimental Protocol: SnCl₂ Reduction

This protocol is a representative lab-scale procedure for the synthesis of this compound.

Materials:

  • 1,2-Difluoro-4-methyl-5-nitrobenzene (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,2-Difluoro-4-methyl-5-nitrobenzene in ethanol (approx. 10 mL per gram of starting material).

  • Reagent Addition: To this solution, add Tin(II) chloride dihydrate. Carefully add concentrated HCl portion-wise via an addition funnel. The reaction is exothermic. Use an ice bath to maintain the temperature below 50°C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (or stir at 40-50°C) and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Slowly pour the mixture into a beaker containing crushed ice. Carefully neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~8. A thick white precipitate will form.

  • Filtration: Filter the suspension through a pad of Celite®. Wash the filter cake thoroughly with several portions of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound, which can be further purified by column chromatography or distillation if necessary.

References

Technical Support Center: 2,4-Difluoro-5-methylaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for reactions involving 2,4-Difluoro-5-methylaniline. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during the use of this versatile reagent. As Senior Application Scientists, we combine our expertise with field-proven insights to help you navigate the complexities of your chemical syntheses and achieve optimal results.

Introduction to this compound

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group on the aniline ring, imparts specific reactivity that is both advantageous for desired transformations and susceptible to the formation of characteristic side products. Understanding and controlling these side reactions is crucial for ensuring high purity and yield of the target molecules.

This guide will focus on the common side products observed in typical reactions involving this compound, their mechanisms of formation, and practical strategies for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Impurities in Quinolone Synthesis (e.g., Delafloxacin Synthesis)

Question 1: We are observing a significant dimer impurity in the synthesis of a quinolone antibiotic derived from this compound. What is the likely structure and how can we prevent its formation?

Answer:

The most prominent side product in the synthesis of quinolones like Delafloxacin, which utilizes a derivative of this compound, is a dimer impurity .[1][2][3] This impurity typically arises during the later stages of the synthesis, particularly during chlorination steps.[4]

Structure of the Dimer Impurity:

The dimer is formed by the linkage of two quinolone molecules. The chemical name for a known Delafloxacin dimer impurity is 1-(6-Amino-3,5-difluoropyridin-2-yl)-7-(3-(3-((1-(6-amino-3,5-difluoropyridin-2-yl)-3-carboxy-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)amino)-2-hydroxypropoxy)azetidin-1-yl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1][3]

Mechanism of Formation:

The precise mechanism involves the nucleophilic attack of an amine or hydroxyl group from one molecule of the quinolone intermediate onto an electrophilic site of another molecule. This is often facilitated by the reaction conditions of the chlorination step.

Troubleshooting and Mitigation Strategies:

  • Control of Reaction Temperature: Lowering the reaction temperature during the critical chlorination step can significantly reduce the rate of dimer formation.

  • Choice of Chlorinating Agent: The type of chlorinating agent used can influence the formation of the dimer. Experimenting with different reagents may be necessary.

  • pH Control: Maintaining strict pH control during the reaction and workup can suppress the nucleophilicity of the groups involved in dimerization.

  • Stoichiometry and Addition Rate: Careful control of the stoichiometry of the reactants and a slow, controlled addition of the chlorinating agent can minimize the concentration of reactive intermediates that lead to dimerization.

  • Solvent Selection: The choice of solvent can impact the solubility of intermediates and the transition states leading to both the desired product and the dimer. A solvent screen may be beneficial.

Dimer_Formation

Category 2: Side Reactions in Amide Coupling

Question 2: We are performing an amide coupling reaction with this compound and are observing low yields and several byproducts. What are the likely side reactions?

Answer:

Anilines, particularly those with electron-withdrawing groups like fluorine, can be less nucleophilic, making amide coupling reactions challenging.[5] Common side products in these reactions include:

  • Unreacted Starting Material: Due to the reduced nucleophilicity of the aniline, the reaction may not go to completion.

  • Guanidinium Byproducts: Some coupling reagents, especially those based on carbodiimides, can react with the amine to form a guanidinium byproduct, consuming the amine and reducing the yield of the desired amide.

  • Racemization: If the carboxylic acid partner is chiral, racemization can occur, particularly with carbodiimide-based coupling reagents. The addition of additives like HOBt can help minimize this.

  • Over-acylation: If the reaction conditions are too harsh or the stoichiometry is not well-controlled, di-acylation of the aniline nitrogen can occur, leading to an imide byproduct.

Troubleshooting and Mitigation Strategies:

IssueRecommended ActionRationale
Low Reactivity Use a more potent coupling agent (e.g., HATU, HBTU). Increase the reaction temperature.To overcome the lower nucleophilicity of the fluorinated aniline.
Guanidinium Formation Choose a phosphonium-based coupling reagent (e.g., PyBOP) or ensure proper order of addition (pre-activate the carboxylic acid).Phosphonium salts are less prone to reacting with the amine nucleophile.
Racemization Add a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).These additives form active esters that are less prone to racemization.
Over-acylation Use a 1:1 stoichiometry of the aniline and the activated carboxylic acid. Control the addition of the acylating agent.To prevent the formation of the imide byproduct.

Amide_Coupling

Category 3: Diazotization and Subsequent Reactions

Question 3: What are the potential side products when performing a diazotization reaction on this compound?

Answer:

Diazotization of aromatic amines is a common transformation to introduce a variety of functional groups via the corresponding diazonium salt.[4] However, the reaction is sensitive and can lead to several side products:

  • Phenol Formation: The diazonium salt can react with water in the reaction mixture to form the corresponding phenol. This is often a major byproduct if the reaction temperature is not kept low.

  • Azo Coupling: The diazonium salt is an electrophile and can react with the starting aniline (which is a nucleophile) to form an azo-coupled dimer.

  • Tar Formation: Diazonium salts can be unstable and may decompose to form a complex mixture of polymeric materials, especially at elevated temperatures or in the presence of certain impurities.

  • Benzyne Formation: In some cases, particularly with strong bases, elimination of the diazonium group and an ortho-proton can lead to the formation of a highly reactive benzyne intermediate, which can then undergo various cycloaddition or nucleophilic attack reactions.[6]

Troubleshooting and Mitigation Strategies:

  • Temperature Control: It is critical to maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent reaction of the diazonium salt to minimize decomposition and phenol formation.

  • Acid Concentration: The concentration of the acid used for diazotization is important. Insufficient acid can lead to incomplete diazotization and favor azo coupling.

  • Controlled Addition of Nitrite: Slow, portion-wise addition of the sodium nitrite solution ensures that the concentration of nitrous acid is kept low, which can help to prevent side reactions.

  • Immediate Use of Diazonium Salt: Diazonium salts are generally not isolated and should be used immediately in the subsequent reaction to avoid decomposition.

General Considerations for Handling this compound

  • Stability: While generally stable, prolonged exposure to air and light can lead to oxidation and discoloration. It is recommended to store the compound under an inert atmosphere in a cool, dark place.

  • Purity of Starting Material: The purity of the this compound used is critical. Impurities in the starting material can be carried through the reaction sequence and may catalyze side reactions. Always use material of the appropriate grade for your application.

References

Technical Support Center: Degradation Pathways of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation of fluorinated anilines. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to support your experimental work. The persistence of fluorinated anilines in the environment is a significant concern, and understanding their degradation is crucial for developing effective remediation strategies.[1] This resource is designed to be a practical companion in your research, offering insights grounded in scientific literature and field experience.

Overview of Fluorinated Aniline Degradation

Fluorinated anilines are xenobiotic compounds, meaning they are synthetic chemicals not naturally found in the environment.[2] Their degradation is challenging due to the high strength of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry.[3][4] However, various degradation pathways, including microbial, photochemical, and chemical methods, have been identified. The efficiency of these pathways is often influenced by the number and position of fluorine substituents on the aniline ring.[1]

This guide is structured to address the specific challenges you may encounter with each degradation method. We will explore the underlying mechanisms, provide troubleshooting for common experimental hurdles, and offer detailed protocols to ensure the integrity and reproducibility of your results.

Microbial Degradation

Microbial degradation is a cost-effective and environmentally friendly approach to breaking down fluorinated anilines.[5] It relies on the metabolic capabilities of microorganisms, such as bacteria and fungi, to use these compounds as a source of carbon, nitrogen, and energy.[6]

Key Microbial Degradation Pathways

Microorganisms employ several enzymatic strategies to degrade fluorinated anilines. The initial step often involves either hydroxylation or dehalogenation.

  • Hydroxylation followed by Dehalogenation: In this common pathway, a monooxygenase or dioxygenase enzyme first adds a hydroxyl group to the aromatic ring. This hydroxylation makes the C-F bond more susceptible to cleavage, leading to the release of a fluoride ion.[7]

  • Initial Dehalogenation: Some microbes can directly remove the fluorine atom as the first step, a process catalyzed by a monooxygenase.[8] This is a promising pathway as it immediately detoxifies the compound.

The subsequent steps typically involve ring cleavage, often following a meta-cleavage pathway, and further metabolism of the resulting intermediates.[1]

Troubleshooting Guide: Microbial Degradation Experiments

This section addresses common issues encountered during microbial degradation studies of fluorinated anilines.

Issue Potential Cause(s) Troubleshooting Steps & Rationale
No degradation observed or very slow degradation rates. 1. Inappropriate microbial culture: The selected microorganisms may lack the necessary enzymes for fluorinated aniline degradation. 2. Toxicity of the compound: High concentrations of fluorinated anilines can be toxic to microorganisms, inhibiting their growth and metabolic activity.[6] 3. Acclimation period is too short: Microbes may require a significant amount of time to adapt and induce the expression of the required degradative enzymes.[1] 4. Nutrient limitation: The growth medium may lack essential nutrients for microbial growth and enzyme production.1. Use an enriched or mixed microbial culture: Start with a microbial consortium from a contaminated site or use a known degrader strain like Rhizobium sp. or Labrys portucalensis.[6][8] 2. Optimize the initial concentration: Start with a low concentration (e.g., 25-100 mg/L) and gradually increase it as the culture acclimates.[1][7] 3. Extend the acclimation period: Be patient. Acclimation can take from several weeks to months, especially for more highly fluorinated anilines.[1][7] 4. Supplement the medium: Ensure the medium contains adequate sources of carbon, nitrogen, phosphorus, and trace elements. Sometimes, adding a more easily degradable carbon source (co-metabolism) can enhance degradation.[6]
Incomplete degradation or accumulation of intermediates. 1. Metabolic bottleneck: The microbial pathway may be inefficient at degrading certain intermediates, leading to their accumulation. 2. Toxicity of intermediates: Some degradation byproducts, such as fluorocatechol, can be more toxic than the parent compound and inhibit further degradation.[8] 3. Incomplete defluorination: The microorganisms may be able to transform the aniline but not cleave the C-F bond.[6]1. Analyze for intermediates: Use analytical techniques like HPLC or GC-MS to identify the accumulating compounds. This will help you understand the metabolic pathway and pinpoint the bottleneck.[9] 2. Use a microbial consortium: A mixed culture is more likely to contain different species that can degrade a wider range of intermediates.[10] 3. Monitor fluoride release: Quantify the release of fluoride ions to confirm C-F bond cleavage. Incomplete defluorination suggests that the primary degradation pathway does not involve dehalogenation.[6]
Difficulty in isolating a pure degrading strain. 1. Syntrophic interactions: The degradation may be carried out by a consortium of microbes where different species perform different steps in the pathway.[3] 2. Slow growth of the degrader: The specific microorganism responsible for degradation may be a slow-growing species that is outcompeted by other microbes on standard isolation media.1. Enrichment culture techniques: Continuously subculture the mixed culture in a medium with the fluorinated aniline as the sole carbon and nitrogen source to enrich for the degrading organisms.[5] 2. Use selective plating techniques: Design agar plates with the fluorinated aniline as the sole carbon source to isolate colonies of potential degraders.
Experimental Protocol: Microbial Degradation Assay

This protocol outlines a basic batch experiment to assess the microbial degradation of a fluorinated aniline.

  • Prepare the Mineral Salt Medium (MSM): A typical MSM contains (per liter of deionized water): K2HPO4 (1.5g), KH2PO4 (0.5g), (NH4)2SO4 (1.0g), MgSO4·7H2O (0.2g), CaCl2·2H2O (0.01g), and 1 mL of a trace element solution. Adjust the pH to 7.0.

  • Inoculum Preparation: Use an acclimated mixed microbial culture or a pure strain known to degrade anilines. Grow the inoculum in a suitable medium until it reaches the late exponential phase. Harvest the cells by centrifugation and wash them with sterile MSM to remove any residual carbon sources.

  • Experimental Setup:

    • In a sterile flask, add the MSM and the fluorinated aniline to the desired final concentration (e.g., 50 mg/L).

    • Inoculate the flask with the prepared microbial culture.

    • Set up a sterile control flask containing the MSM and the fluorinated aniline but no inoculum to account for abiotic degradation.

    • Set up a biotic control flask with the inoculum and MSM but without the fluorinated aniline to monitor the health of the culture.

  • Incubation: Incubate the flasks on a rotary shaker at an appropriate temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).

  • Sampling and Analysis:

    • At regular time intervals, withdraw samples from each flask under sterile conditions.

    • Centrifuge the samples to remove microbial cells.

    • Analyze the supernatant for the concentration of the fluorinated aniline using HPLC-UV.[11]

    • Analyze for fluoride ion concentration using an ion-selective electrode or ion chromatography to determine the extent of defluorination.[9]

Visualization of a Proposed Microbial Degradation Pathway

Microbial_Degradation_Pathway Fluorinated Aniline Fluorinated Aniline Fluorinated Catechol Fluorinated Catechol Fluorinated Aniline->Fluorinated Catechol Dioxygenase Aminophenol Aminophenol Fluorinated Aniline->Aminophenol Monooxygenase (Initial Defluorination) Ring Cleavage Products Ring Cleavage Products Fluorinated Catechol->Ring Cleavage Products Meta-cleavage TCA Cycle Intermediates TCA Cycle Intermediates Ring Cleavage Products->TCA Cycle Intermediates Further Metabolism Aminophenol->Ring Cleavage Products Photocatalytic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Fluorinated Aniline Solution Prepare Fluorinated Aniline Solution Disperse Photocatalyst (e.g., TiO2) Disperse Photocatalyst (e.g., TiO2) Prepare Fluorinated Aniline Solution->Disperse Photocatalyst (e.g., TiO2) Adsorption in Dark Adsorption in Dark Disperse Photocatalyst (e.g., TiO2)->Adsorption in Dark UV Irradiation UV Irradiation Adsorption in Dark->UV Irradiation Sample Collection Sample Collection UV Irradiation->Sample Collection Filtration Filtration Sample Collection->Filtration HPLC/LC-MS Analysis HPLC/LC-MS Analysis Filtration->HPLC/LC-MS Analysis Ion Chromatography (Fluoride) Ion Chromatography (Fluoride) Filtration->Ion Chromatography (Fluoride)

References

Technical Support Center: Troubleshooting Inconsistent Results in Aniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of aniline reactions. This guide is structured to provide practical, in-depth solutions to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to diagnose and resolve issues, ensuring the efficiency and reproducibility of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during aniline reactions, offering step-by-step guidance grounded in mechanistic insights.

Question 1: My aniline reaction is producing a dark, tar-like substance instead of the desired product. What's happening and how can I prevent it?

Answer:

The formation of dark, often intractable, materials in aniline reactions is a frequent issue, typically stemming from the oxidation of aniline or your aniline-containing product.[1] Aniline is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, acidic conditions, or certain reagents.[1] The initial oxidation products can then polymerize, leading to the observed tar.[2][3]

Causality and Prevention Strategy:

  • Mechanism of Oxidation: The lone pair of electrons on the nitrogen atom makes the aromatic ring electron-rich and thus highly reactive towards oxidizing agents.[1][4] This can lead to the formation of colored species like quinones and eventually polymeric materials like polyaniline.[1]

  • Preventative Measures:

    • Purify Your Aniline: Commercial aniline can contain colored impurities from oxidation during storage.[1][3] Distillation, often under vacuum, is a common and effective purification method.[3]

    • Inert Atmosphere: Running your reaction under an inert atmosphere, such as nitrogen or argon, is crucial to exclude atmospheric oxygen.[5]

    • Protecting Groups: For reactions sensitive to the high reactivity of the amino group, such as certain electrophilic substitutions, consider protecting the amine. Acetylation to form acetanilide is a common strategy that moderates the ring's reactivity and reduces its susceptibility to oxidation.[5][6]

    • Control of Acidity: Strong acidic conditions can promote oxidation.[7] If your reaction requires acid, consider using the minimum necessary amount or a milder acid.

Experimental Protocol: Purification of Aniline by Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Preparation: To a round-bottom flask, add the impure aniline and a few boiling chips.

  • Distillation: Apply vacuum and gently heat the flask. Collect the aniline fraction that distills at the expected boiling point for the given pressure. Freshly distilled aniline should be a colorless to pale yellow liquid.[3]

  • Storage: Store the purified aniline under an inert atmosphere and protected from light to prevent re-oxidation.[8][9]

Question 2: I'm attempting a monohalogenation of aniline, but I'm getting a mixture of di- and tri-halogenated products. How can I improve the selectivity?

Answer:

The high reactivity of the aniline ring, due to the strong activating effect of the amino group, makes it difficult to control electrophilic aromatic substitution reactions like halogenation.[10] The amino group is a powerful ortho, para-director, and the initial monohalogenated product is often still reactive enough to undergo further halogenation.

Causality and Control Strategy:

  • Mechanism of Over-halogenation: The amino group donates electron density into the benzene ring, making the ortho and para positions highly nucleophilic and susceptible to attack by electrophiles like halogens.[10] This high reactivity can lead to multiple substitutions even under mild conditions.[11]

  • Improving Selectivity:

    • Amine Protection: The most effective strategy is to temporarily "tame" the activating effect of the amino group by converting it into an amide, typically an acetanilide.[5] The acetyl group is still an ortho, para-director but is less activating than the amino group, allowing for selective monohalogenation, primarily at the para position due to steric hindrance.[5]

    • Reaction Conditions: Using less reactive halogenating agents and controlling the stoichiometry can also help, but protecting the amine is generally more reliable.

Experimental Workflow: Selective Monobromination of Aniline

G cluster_0 Step 1: Protection cluster_1 Step 2: Halogenation cluster_2 Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride p_Bromoacetanilide p-Bromoacetanilide Acetanilide->p_Bromoacetanilide Bromine in Acetic Acid p_Bromoaniline p-Bromoaniline p_Bromoacetanilide->p_Bromoaniline Acid or Base Hydrolysis G Start Low Yield or Over-alkylation in N-Alkylation Stoichiometry Adjust Stoichiometry: Increase Aniline:Alkylating Agent Ratio Start->Stoichiometry Temp Lower Reaction Temperature Stoichiometry->Temp Reductive Consider Reductive Amination Temp->Reductive Result Improved Selectivity for Mono-alkylation Reductive->Result

References

Technical Support Center: Navigating Exothermic Reactions with 2,4-Difluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 2,4-Difluoro-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing the exothermic potential of this versatile intermediate. Our focus is on providing practical, field-tested insights to ensure both the success of your synthesis and the safety of your laboratory.

Understanding the Inherent Reactivity of this compound

This compound, a substituted aniline, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Like other anilines, its basic amino group can participate in a variety of chemical transformations. However, it is crucial to recognize that many of these reactions are exothermic, meaning they release a significant amount of heat. Without proper management, this heat can lead to a rapid increase in temperature, potentially causing a runaway reaction with serious consequences.

Anilines are known to undergo exothermic reactions, particularly when reacting with acids in neutralization reactions.[1][2] Reactions involving the amino group, such as diazotization and acylation, also have the potential for significant heat evolution. Furthermore, if this compound is synthesized via the reduction of a nitro-precursor, this hydrogenation step is typically highly exothermic.

This guide provides a structured approach to identifying and mitigating these thermal hazards through frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of exothermic reactions I should be concerned about when using this compound?

A1: Several common synthetic transformations involving this compound have the potential to be significantly exothermic. These include:

  • Acid-Base Neutralizations: As a basic aniline, its reaction with strong acids is exothermic.[1][2]

  • Diazotization: The reaction of the primary amine with nitrous acid (often generated in situ from sodium nitrite and a strong acid) to form a diazonium salt is a well-documented exothermic process that requires strict temperature control.[3]

  • Acylation: The reaction with acylating agents (e.g., acid chlorides, anhydrides) to form amides can be highly exothermic.

  • Synthesis via Nitro Reduction: If you are preparing this compound from its corresponding nitroaromatic precursor, the catalytic hydrogenation is a highly exothermic reduction reaction.

Q2: Are there specific reagents that are incompatible with this compound and could lead to a dangerous reaction?

A2: Yes, based on the general reactivity of anilines, you should avoid uncontrolled mixing with the following:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

  • Acids and Acid Anhydrides: Can cause a strong exothermic reaction.[1]

  • Isocyanates and Halogenated Organics: Can also result in exothermic reactions.[1]

Always consult the Safety Data Sheet (SDS) for the specific reagents you are using and conduct a thorough risk assessment before starting any new reaction.

Q3: What are the initial signs of a potential runaway reaction?

A3: Early detection is critical for preventing a runaway reaction. Key indicators include:

  • A temperature rise that is faster than expected or difficult to control with the cooling system.

  • A sudden increase in pressure within the reaction vessel.

  • Noticeable gas evolution.

  • A change in the color or viscosity of the reaction mixture that deviates from the expected profile.

Q4: How does the presence of fluorine and methyl substituents affect the reactivity and thermal hazards of this aniline derivative?

Troubleshooting Guides for Exothermic Scenarios

These guides provide a systematic approach to diagnosing and resolving common issues encountered during reactions with this compound.

Scenario 1: Unexpected Temperature Spike During Reagent Addition

Problem: You are adding a reagent (e.g., an acylating agent, or nitrous acid for diazotization) to a solution of this compound, and the internal temperature is rising much faster than anticipated, threatening to exceed the safe operating limits.

Immediate Corrective Actions:

  • Stop the Addition: Immediately cease the addition of the reagent.

  • Enhance Cooling: Ensure the cooling bath is at the correct temperature and making good contact with the reaction flask. If necessary, switch to a more potent cooling medium (e.g., from an ice-water bath to an ice-salt or dry ice-acetone bath), but be cautious of thermal shock to glassware.

  • Maintain Agitation: Ensure vigorous stirring to promote efficient heat transfer to the cooling bath and prevent the formation of localized hot spots.

Troubleshooting and Preventative Measures:

Potential Cause Explanation Preventative Action
Addition Rate is Too High The rate of heat generation from the exothermic reaction is exceeding the heat removal capacity of the cooling system.Reduce the addition rate of the reagent. For highly exothermic reactions, consider using a syringe pump for precise and slow addition.
Inadequate Cooling The cooling bath may be insufficient for the scale of the reaction, or there may be poor thermal contact.Use a larger cooling bath or a more efficient cooling medium. Ensure the reaction flask is sufficiently immersed in the bath.
Poor Agitation Inefficient stirring leads to poor heat dissipation and the formation of localized areas of high reactant concentration and temperature.Use an appropriately sized stir bar or an overhead stirrer for larger volumes to ensure the reaction mixture is homogeneous.
Incorrect Reagent Concentration Using more concentrated reagents can lead to a faster and more exothermic reaction.Use reagents at the concentration specified in a validated procedure. Diluting a reagent before addition can sometimes help to moderate the reaction rate.

Logical Workflow for Managing Reagent Addition:

start Start Reagent Addition monitor_temp Continuously Monitor Internal Temperature start->monitor_temp temp_ok Temperature Rise Within Expected Range? monitor_temp->temp_ok continue_addition Continue Addition temp_ok->continue_addition Yes temp_high Temperature Spike Detected temp_ok->temp_high No continue_addition->monitor_temp stop_addition STOP Reagent Addition Immediately temp_high->stop_addition quench If Uncontrolled: Execute Emergency Quench temp_high->quench enhance_cooling Enhance Cooling (check bath, immersion) stop_addition->enhance_cooling check_agitation Verify Vigorous Agitation enhance_cooling->check_agitation assess_cause Assess Potential Cause (Rate, Concentration) check_agitation->assess_cause resume_slowly Resume Addition at a Slower Rate assess_cause->resume_slowly resume_slowly->monitor_temp

Caption: Decision-making workflow for managing temperature during reagent addition.

Scenario 2: Exotherm Continues After Addition is Complete

Problem: You have finished adding all reagents, but the reaction temperature continues to rise, indicating a potential runaway condition.

Immediate Corrective Actions:

  • Ensure Maximum Cooling: Verify that the cooling system is operating at maximum capacity.

  • Prepare for Emergency Quenching: Have a quenching solution ready. The choice of quenching agent is critical and depends on the reaction. For many reactions involving anilines, a large volume of cold, non-reactive solvent or a suitable aqueous solution may be appropriate. However, be aware that quenching can sometimes be hazardous in itself (e.g., diluting strong acids can be highly exothermic).

  • Alert a Colleague and Supervisor: Do not handle a potential runaway reaction alone. Inform others in the lab immediately.

Troubleshooting and Preventative Measures:

Potential Cause Explanation Preventative Action
Accumulation of Unreacted Reagents If the reaction was carried out at too low a temperature, the added reagent may not have reacted immediately and has accumulated. A slight increase in temperature can then trigger a rapid reaction of the built-up material.Maintain the reaction temperature in the optimal range to ensure the reaction proceeds as the reagent is added.
Secondary or Decomposition Reactions The initial reaction may have formed an unstable intermediate that is now decomposing exothermically.Characterize the thermal stability of your reaction mixture using techniques like Differential Scanning Calorimetry (DSC) during process development.
Insufficient Heat Removal Capacity For larger scale reactions, the surface area to volume ratio decreases, making heat removal less efficient.Perform a thorough thermal hazard assessment before scaling up a reaction. This may involve reaction calorimetry to determine the heat of reaction and the required cooling capacity.

Experimental Protocol: General Quenching Procedure

Disclaimer: This is a general guideline. The specific quenching agent and procedure must be determined based on a thorough risk assessment of your specific reaction.

  • Prepare the Quenching Vessel: In a separate, appropriately sized vessel, place the quenching agent (e.g., a large volume of cold water, a dilute acid or base solution, or a non-reactive solvent). Ensure this vessel is in a cooling bath and has vigorous stirring.

  • Transfer the Reaction Mixture: If it is safe to do so, slowly transfer the reactive mixture to the quenching vessel via a cannula or by pouring carefully. The slow addition is crucial to control the heat of quenching.

  • Monitor: Continue to monitor the temperature of the quenching vessel.

  • Work-up: Once the reaction is quenched and thermally stable, proceed with the appropriate work-up procedure.

Scenario 3: Exotherm During Work-up

Problem: During the aqueous work-up of your reaction, you observe an unexpected temperature increase, for example, when adding water or an acidic/basic solution.

Immediate Corrective Actions:

  • Slow Down or Stop the Addition: Reduce the rate at which you are adding the work-up solution.

  • Cool the Separatory Funnel/Vessel: If possible, place the vessel in an ice bath to dissipate the heat.

  • Vent a Separatory Funnel Frequently: If gas is being evolved, this can lead to a pressure build-up. Invert the funnel and vent it away from yourself and any ignition sources.

Troubleshooting and Preventative Measures:

Potential Cause Explanation Preventative Action
Quenching Unreacted Reagents The work-up solution is reacting with unconsumed, energetic starting materials or reagents.Ensure the reaction has gone to completion before initiating the work-up. Use a monitoring technique like TLC, LC-MS, or GC-MS.
Heat of Dilution/Neutralization Adding water to concentrated acids (e.g., sulfuric acid from a nitration) is a highly exothermic process. Neutralizing a strong acid or base is also exothermic.Always add the reaction mixture to the water (or aqueous solution), not the other way around. Perform neutralizations slowly and with external cooling.

Safe Work-up Decision Tree:

start Reaction Complete cool_reaction Cool Reaction Mixture to Room Temperature start->cool_reaction prepare_workup Prepare Quenching/Work-up Solution in a Cooled Vessel cool_reaction->prepare_workup slow_addition Slowly Add Reaction Mixture to Work-up Solution prepare_workup->slow_addition monitor_temp Monitor Temperature of Work-up slow_addition->monitor_temp exotherm Exotherm Observed? monitor_temp->exotherm proceed Proceed with Extraction exotherm->proceed No stop_addition Slow or Stop Addition exotherm->stop_addition Yes cool_vessel Cool Work-up Vessel stop_addition->cool_vessel cool_vessel->slow_addition Resume with Caution

Caption: A logical flow for a safe aqueous work-up procedure.

References

Technical Support Center: Solvent Effects on the Reactivity of 2,4-Difluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Difluoro-5-methylaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. The unique electronic properties of this molecule—stemming from two electron-withdrawing fluorine atoms and an electron-donating methyl group on an aniline scaffold—present specific challenges and opportunities in synthesis. A critical, yet often overlooked, factor governing its reactivity is the choice of solvent.

This document provides troubleshooting guidance in a practical question-and-answer format, grounded in mechanistic principles to empower you to overcome common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Sluggish or Incomplete N-Acylation/N-Alkylation Reactions

Question: My N-acylation of this compound with an acyl chloride (or N-alkylation with an alkyl halide) is extremely slow and gives low yields. I've tried running the reaction in toluene, but the conversion is poor. What's going wrong?

Answer: This is a classic issue rooted in both the reduced nucleophilicity of the aniline and solvent choice. The two fluorine atoms on the ring are strong electron-withdrawing groups, which decrease the electron density on the nitrogen atom of the amino group, making it a weaker nucleophile than aniline itself.[1] Your choice of a nonpolar solvent like toluene does not help overcome this electronic deficit.

Causality & Scientific Rationale: The key is to select a solvent that can facilitate the reaction without hindering the nucleophile.

  • Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are superior choices.[2][3] They possess large dipole moments that can stabilize the charged intermediates and transition states of the reaction.[4] Crucially, they do not form strong hydrogen bonds with the amine's lone pair, leaving it "naked" and more available to attack the electrophile.[4][5][6] Studies have shown that switching from a protic to a polar aprotic solvent can increase the rate of SN2 reactions by orders of magnitude.[5]

  • Polar Protic Solvents (Use with Caution): Solvents like ethanol or water are generally poor choices. They can form a hydrogen-bond "cage" around the aniline's amino group, stabilizing it in its ground state and increasing the activation energy required for it to act as a nucleophile.[4][5][7][8] This caging effect severely suppresses nucleophilicity.[5]

  • Nonpolar Solvents (Not Recommended): Solvents like toluene or hexane lack the polarity to stabilize the charged transition state, leading to slow reaction rates.

Troubleshooting Protocol: Optimizing N-Acylation/N-Alkylation

  • Reagent Purity Check: Ensure the this compound starting material is pure and colorless. Aniline derivatives can oxidize and darken on storage, and impurities can inhibit the reaction.[9]

  • Solvent Screen: Set up small-scale parallel reactions to test a range of solvents. A recommended starting panel is DMF, Acetonitrile, and THF (a borderline polar aprotic solvent).

  • Base Selection: For N-acylation with acyl chlorides, a non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is required to neutralize the HCl byproduct.[3] For N-alkylation, a stronger base like potassium carbonate or sodium hydride (NaH) may be necessary.

  • Temperature Control: While starting at room temperature is advised, gentle heating (e.g., 40-60 °C) may be required, especially in less polar solvents like acetonitrile or THF.[9] Monitor for side product formation by TLC.

  • Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Data Summary: Solvent Effects on Nucleophilicity

Solvent ClassExample(s)Dielectric Constant (ε)Interaction with Nucleophile (-NH₂)Expected Effect on Rate
Polar Aprotic DMF, DMSO, MeCNHigh (>20)Solvates cation, leaves anion "naked"Strongly Accelerates
Borderline Aprotic THF, Ethyl AcetateModerate (5-20)Moderate stabilization of transition stateModerately Accelerates
Polar Protic Water, EthanolHigh (>20)Strong H-bonding cages nucleophileStrongly Decelerates
Nonpolar Toluene, HexaneLow (<5)Poor stabilization of transition stateVery Slow / No Reaction
Issue 2: Poor Selectivity in Electrophilic Aromatic Substitution (EAS)

Question: I am attempting a bromination on this compound and getting a mixture of products, including poly-halogenated species. How can I control the selectivity, and what role does the solvent play?

Answer: The -NH₂ group is a very strong activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors and the methyl group is a weakly activating ortho-, para-director.[1][10] This complex interplay can lead to poor regioselectivity. The high reactivity of the ring, driven by the powerful amino group, often results in over-reaction.[10] The solvent choice is critical for moderating this reactivity.

Causality & Scientific Rationale: To achieve selectivity, you must temper the activating strength of the amino group. This is commonly done by "protecting" it as an amide (acetanilide), which converts it into a moderately activating group.[10]

  • Step 1: Protection (Acetylation): The acylation reaction (as discussed in Issue 1) is best performed in a polar aprotic solvent like DMF or under aqueous/acidic conditions (e.g., acetic anhydride in glacial acetic acid).[9][11] This forms N-(2,4-difluoro-5-methylphenyl)acetamide. The resulting acetylated amine is less activating, which prevents polysubstitution and allows for more controlled reactions.[12]

  • Step 2: Electrophilic Substitution: The subsequent EAS reaction (e.g., bromination) can then be performed. The choice of solvent here depends on the electrophile's nature. Less polar solvents like dichloromethane (DCM) or chloroform are often suitable as they dissolve the organic substrate and many common electrophilic reagents without interfering.

  • Step 3: Deprotection: The protecting group is removed via acid or base hydrolysis to regenerate the amino group.

Experimental Workflow: Selective Monobromination

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection A This compound B N-(2,4-difluoro-5-methylphenyl)acetamide A->B Acetic Anhydride, Glacial Acetic Acid C Monobromo-acetanilide B->C Br₂, FeBr₃, DCM D Selective Monobromo Product C->D Aq. HCl, Heat

Caption: Workflow for selective electrophilic substitution.

Issue 3: Unexpected Side Reactions in Nucleophilic Aromatic Substitution (SNA_r_)

Question: I am trying to displace one of the fluorine atoms on this compound using a nucleophile (e.g., a thiol). However, I am getting low yields and complex product mixtures. Can the solvent influence this?

Answer: Yes, the solvent plays a paramount role in SNAr reactions. The fluorine atoms on this compound are activated towards nucleophilic attack, especially when there are additional electron-withdrawing groups on the ring.[13] However, the aniline's amino group can complicate matters. The success of an SNAr reaction depends heavily on the solvent's ability to stabilize the charged intermediate (Meisenheimer complex).

Causality & Scientific Rationale: SNAr reactions proceed through a negatively charged, resonance-stabilized intermediate.

  • Polar Aprotic Solvents (Highly Recommended): Solvents like DMSO and DMF are the gold standard for SNAr reactions.[8][14] Their high polarity effectively stabilizes the anionic Meisenheimer complex, lowering the activation energy of the rate-determining step.[15] Furthermore, they enhance the nucleophilicity of anionic nucleophiles (like thiolates) by solvating the counter-cation (e.g., Na⁺) while leaving the nucleophile itself highly reactive.[8]

  • Protic Solvents (Problematic): Protic solvents like methanol or ethanol can hydrogen-bond with the nucleophile, reducing its reactivity.[8] They can also protonate the amino group of the starting material under certain conditions, changing its electronic properties and potentially leading to different reaction pathways.

Troubleshooting Protocol: Optimizing SNAr Reactions

  • Ensure Anhydrous Conditions: Water can compete as a nucleophile and react with strong bases often used in these reactions. Ensure all solvents and reagents are anhydrous.[16]

  • Solvent Choice is Key: Perform the reaction in a high-polarity aprotic solvent like DMSO or DMF.

  • Base Selection: To generate the nucleophile (e.g., deprotonating a thiol to a thiolate), use a strong, non-nucleophilic base. If using NaH, add it to the thiol in the solvent first, allow for complete deprotonation (cessation of H₂ gas evolution), and then add the this compound.

  • Protect the Amine Group: If the nucleophile or conditions are basic enough to deprotonate the -NH₂ group, this can lead to side reactions. Consider protecting the amine as an acetamide (see Issue 2) before performing the SNAr reaction. The amide is less prone to deprotonation and its electron-withdrawing nature can further activate the ring towards nucleophilic attack.

Logical Decision Tree for SNAr Troubleshooting

G A Low Yield in S_N_Ar Reaction B Is the solvent Polar Aprotic (e.g., DMSO, DMF)? A->B C Change to DMSO or DMF. Ensure anhydrous conditions. B->C No D Is the nucleophile a strong base or are conditions basic? B->D Yes C->B E Protect the -NH₂ group as an acetamide. D->E Yes F Consider temperature. Is gentle heating required? D->F No E->F G Reaction Optimized F->G Monitor by TLC/LC-MS

Caption: Decision process for troubleshooting SNAr reactions.

References

preventing oxidation of 2,4-Difluoro-5-methylaniline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Anilines, as a class of aromatic amines, are highly susceptible to oxidation, which can compromise experimental results and the overall integrity of research. This guide provides detailed troubleshooting and preventative measures to ensure the stability of 2,4-Difluoro-5-methylaniline during storage and handling.

Technical Support Center: this compound

This center is designed to assist researchers, scientists, and drug development professionals in preventing the oxidation of this compound. The following sections provide answers to common issues and proactive strategies for maintaining compound integrity.

Troubleshooting Guide: Identifying and Addressing Oxidation

This section addresses problems that arise when this compound has already started to degrade.

Q1: My previously colorless or light-colored sample of this compound has turned yellow, red, or brown. What happened?

A: A visible change in color is the most common indicator of oxidation. Aromatic amines like aniline are electron-rich, making them prone to oxidation upon exposure to air.[1] Freshly purified aniline is typically a colorless oil, but it gradually darkens as it oxidizes, forming strongly colored impurities.[1] This process involves the formation of various oxidation products, which can include quinones, azobenzenes, and eventually complex polymers like polyaniline, all of which are colored.[1][2][3] The reaction is accelerated by exposure to oxygen and light.

Q2: I suspect my this compound sample is oxidized. How can I confirm this and assess its purity?

A: Visual inspection is the first step, but analytical confirmation is necessary to determine the extent of degradation. Several methods are effective:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing purity. An oxidized sample will show the main peak for this compound along with additional peaks corresponding to degradation products. A simple reversed-phase HPLC method with UV detection is typically sufficient for quantification.[4][5]

  • Gas Chromatography (GC): GC, especially when coupled with a mass spectrometer (GC-MS), is excellent for separating volatile impurities and identifying the specific chemical structures of oxidation byproducts.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can reveal the presence of impurities. Oxidation can alter the aromatic ring's electronic environment, causing shifts in the proton signals or the appearance of new, distinct peaks. Comparing the spectrum of a degraded sample to a reference spectrum of the pure compound will highlight these differences.

Q3: My sample is confirmed to be oxidized, and it's affecting my experimental outcomes. Can I purify it?

A: Yes, in many cases, oxidized this compound can be repurified in the lab, though prevention is always the better strategy. The appropriate method depends on the scale and physical state of your compound.

  • Flash Column Chromatography: This is the most common method for small to medium-scale purification in a research setting.

    • Stationary Phase: Silica gel is typically effective.

    • Mobile Phase (Eluent): A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is a good starting point. The exact ratio should be determined by thin-layer chromatography (TLC) first.

  • Recrystallization: If the compound is a solid at room temperature and a suitable solvent system can be found, recrystallization is an excellent method for removing impurities.

It is critical to handle the newly purified material under an inert atmosphere immediately to prevent re-oxidation. [7]

Frequently Asked Questions (FAQs): Proactive Storage and Handling

This section focuses on best practices to prevent oxidation from occurring in the first place.

Q1: What are the ideal storage conditions for this compound to ensure long-term stability?

A: Proper storage is the most critical factor in preventing oxidation. The following conditions should be maintained:

ParameterRecommendationRationale
Atmosphere Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).[7][8]Oxygen is the primary oxidizing agent. Replacing the headspace in the container with an inert gas minimizes contact with air.[7]
Temperature Refrigerate at 2-8°C.[9]Lower temperatures significantly slow the rate of chemical reactions, including oxidation.
Light Store in an amber or opaque, tightly sealed container.[10]Light can provide the energy to initiate and accelerate oxidation reactions (photo-oxidation).
Container Use high-quality, well-sealed glass containers.Prevents moisture and air from entering. Containers that are opened must be carefully resealed.[11]

Q2: Are there any chemical additives or stabilizers that can be used to prevent oxidation?

A: While not typically added to a pure reagent for storage, the use of antioxidants or free-radical scavengers is a known strategy for inhibiting amine oxidation in formulations or during reactions.[8] Phenolic antioxidants, for example, can inhibit the photo-induced oxidation of anilines by quenching reactive intermediates.[12] However, for storing the pure compound, the best practice is to rely on proper environmental controls (inert gas, cold, dark) rather than introducing another chemical which would constitute an impurity.

Q3: What materials or chemicals are incompatible with this compound?

A: To prevent hazardous reactions and degradation, avoid contact with the following:

  • Strong Oxidizing Agents: This is the most critical incompatibility. Chemicals like potassium permanganate, chromic acid, or even atmospheric oxygen can readily oxidize the amine.[1][3][13]

  • Strong Acids: Anilines are basic and will react exothermically with strong acids.[13]

  • Certain Metals: Some metal salts can catalyze oxidation reactions.[1]

Q4: How should I handle the compound during an experiment to minimize its exposure to air?

A: Minimizing exposure during handling is crucial, especially for reactions that are sensitive to impurities or require precise stoichiometry.

Protocol: Inert Gas Blanketing for Handling
  • Preparation: Ensure all glassware is clean and thoroughly dried. Assemble your reaction apparatus.

  • Inert Gas Setup: Connect a Schlenk line or a simple balloon setup filled with Nitrogen or Argon to your reaction vessel via a needle adapter.

  • Purging: Gently flush the reaction vessel with the inert gas for several minutes to displace all the air.

  • Reagent Addition: While maintaining a slight positive pressure of the inert gas, quickly unseal the this compound container, withdraw the required amount, and add it to your reaction.

  • Resealing: Immediately reseal the stock container, purge the headspace with inert gas again, and return it to cold storage.

  • Reaction: Keep the reaction under a positive pressure of inert gas for the duration of the experiment.

Visualizing the Oxidation Process

The oxidation of anilines is a complex process that can proceed through several pathways, often initiated by the loss of an electron from the nitrogen atom. This leads to the formation of radical intermediates that can couple or react further to produce a variety of colored products.

Oxidation_Pathway Aniline This compound (Colorless) Exposure Exposure to: O₂, Light, Metal Ions Radical Aniline Radical Cation (Reactive Intermediate) Exposure->Radical Initiation Products Oxidized Products: - Quinone-imines - Azobenzenes - Polyanilines Radical->Products Propagation & Coupling Color Color Change (Yellow/Red/Brown) Products->Color

Caption: Generalized workflow of aniline oxidation leading to colored impurities.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4-Difluoro-5-methylaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated anilines serve as pivotal building blocks. The strategic incorporation of fluorine atoms into an aniline scaffold can dramatically alter its physicochemical properties, including basicity, lipophilicity, and metabolic stability. This guide provides an in-depth comparative analysis of the reactivity of 2,4-Difluoro-5-methylaniline and its structural isomers. Understanding these nuanced differences is critical for optimizing reaction conditions, predicting reaction outcomes, and ultimately, designing novel molecules with desired biological activities or material properties.

The Influence of Substituents on Aniline Reactivity: A Mechanistic Overview

The reactivity of the aniline ring is fundamentally governed by the electron-donating amino group (-NH₂), which activates the ring towards electrophilic substitution, primarily at the ortho and para positions. However, the introduction of additional substituents, such as fluorine and methyl groups, creates a complex interplay of electronic and steric effects that modulate this inherent reactivity.

  • Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring by pulling electron density away from it. Conversely, fluorine also possesses lone pairs of electrons that can be donated to the ring via a positive mesomeric effect (+M). While typically the inductive effect of halogens dominates, the relative contribution of these opposing effects is position-dependent and influences both the rate and regioselectivity of reactions.[1][2]

  • Methyl Group: The methyl group (-CH₃) is an electron-donating group through an inductive effect (+I) and hyperconjugation. This increases the electron density of the aromatic ring, thereby activating it towards electrophilic attack.

The specific arrangement of these substituents in this compound and its isomers leads to unique electronic distributions and steric environments, resulting in distinct reactivity profiles.

Comparative Analysis of Physicochemical Properties

The reactivity of anilines is intrinsically linked to their basicity (pKa) and lipophilicity (logP). These parameters influence the nucleophilicity of the amino group and the overall solubility and interaction of the molecule in different reaction media.

CompoundStructurePredicted pKaPredicted logPKey Structural Features
This compound LoweredIncreasedTwo electron-withdrawing F atoms deactivate the ring; one electron-donating CH₃ group provides some activation.
2,5-Difluoro-4-methylaniline LoweredIncreasedTwo electron-withdrawing F atoms deactivate the ring; one electron-donating CH₃ group provides some activation.
3,5-Difluoro-4-methylaniline Significantly LoweredIncreasedTwo F atoms meta to the amino group strongly deactivate the ring through their inductive effect.
Aniline (Reference) 4.60.9Unsubstituted aromatic amine.

Predicted values are based on computational models and are intended for comparative purposes.[3]

The presence of two fluorine atoms generally decreases the basicity of the aniline nitrogen due to their strong electron-withdrawing nature.[3] This reduced basicity makes the lone pair on the nitrogen less available for donation to a proton or an electrophile. The position of the fluorine atoms is critical; for instance, in 3,5-Difluoro-4-methylaniline, the two fluorine atoms meta to the amino group exert a powerful deactivating inductive effect, significantly lowering its basicity compared to other isomers.

Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a hallmark reaction of anilines. The interplay of activating and deactivating groups in difluoro-methylaniline isomers dictates the rate and regioselectivity of these reactions.

The amino group is a strong ortho, para-director. However, the fluorine atoms act as deactivators but are also ortho, para-directing. The methyl group is an activating ortho, para-director. The ultimate position of electrophilic attack will be determined by the net electronic effect and steric hindrance.

For This compound , the positions ortho and para to the strongly activating amino group are positions 1, 3, and 5. Position 1 is occupied by the amino group itself. Positions 2 and 4 are substituted with fluorine. Position 5 is substituted with a methyl group. The remaining open position is 6. This position is ortho to the amino group and meta to the methyl group and one of the fluorine atoms, and para to the other fluorine. The directing effects of the substituents are as follows:

  • -NH₂: strongly activating, directs ortho and para.

  • -F (at C2 and C4): deactivating, directs ortho and para.

  • -CH₃ (at C5): activating, directs ortho and para.

Considering the combined effects, the most likely position for electrophilic attack on this compound would be position 6, which is ortho to the powerful amino directing group.

In contrast, for an isomer like 3,5-Difluoro-4-methylaniline , the positions ortho and para to the amino group (positions 2, 4, and 6) are either occupied or flanked by deactivating fluorine atoms, making electrophilic substitution significantly more challenging compared to this compound.

EAS_Reactivity

Reactivity in Nucleophilic Aromatic Substitution (SNA)

Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups, such as fluorine, can make the ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNA).[4] In these reactions, a nucleophile displaces a leaving group (often a halide) on the aromatic ring.

The fluorine atoms in difluoro-methylaniline isomers can act as leaving groups in SNAr reactions, particularly when there are additional activating groups (electron-withdrawing groups) ortho or para to the fluorine.[5] The rate-determining step in SNAr is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[6]

For This compound , a nucleophile could potentially substitute one of the fluorine atoms. The fluorine at position 4 is para to the amino group, which is electron-donating and would disfavor the formation of a negative charge at that position. The fluorine at position 2 is ortho to the amino group, which would also be disfavored. However, if the amino group were transformed into an electron-withdrawing group (e.g., through diazotization), the reactivity towards SNAr would be significantly enhanced.

The reactivity of the different isomers in SNAr reactions will largely depend on the specific reaction conditions and the nature of the nucleophile. Generally, isomers where a fluorine atom is positioned ortho or para to a strong electron-withdrawing group will be more reactive.

Experimental Protocols

General Procedure for Electrophilic Bromination of a Difluoro-methylaniline Isomer

This protocol provides a general method for the bromination of an activated aniline derivative. The specific isomer used will influence the reaction rate and the regioselectivity of the product.

  • Dissolution: Dissolve one equivalent of the difluoro-methylaniline isomer in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Bromination: Slowly add one equivalent of bromine (dissolved in the same solvent) dropwise to the cooled solution while stirring. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry of the bromination can be determined by analyzing the coupling patterns in the ¹H NMR spectrum.

Bromination_Workflow

Conclusion

The reactivity of this compound and its isomers is a complex function of the interplay between the electron-donating amino and methyl groups and the strongly electron-withdrawing fluorine atoms. In general, for electrophilic aromatic substitution, the activating effect of the amino group is the dominant factor, though its strength is tempered by the deactivating fluorine substituents. The regioselectivity is guided by the combined directing effects of all substituents. For nucleophilic aromatic substitution, the presence of fluorine atoms as potential leaving groups opens up synthetic possibilities, with reactivity being highly dependent on the electronic environment of the C-F bond. A thorough understanding of these principles is essential for the rational design of synthetic routes and the development of novel molecules in the pharmaceutical and materials science industries.

References

A Comparative Guide to the Biological Activity of 2,4-Difluoro-5-methylaniline Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Drug Discovery

The incorporation of fluorine atoms into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The unique electronic nature of fluorine can enhance metabolic stability, improve binding affinity, and alter the basicity of nearby functional groups, thereby fine-tuning the drug-like characteristics of a molecule. Within this context, substituted anilines serve as versatile scaffolds for the synthesis of a diverse array of bioactive compounds. This guide focuses on the biological activities of derivatives of 2,4-Difluoro-5-methylaniline, a key building block in the development of targeted cancer therapeutics, particularly protein kinase inhibitors. We will objectively compare the performance of these derivatives with alternative compounds, supported by experimental data, and provide detailed methodologies to facilitate further research and development.

Comparative Analysis of this compound Derivatives as Kinase Inhibitors

Derivatives of fluorinated anilines have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer. The this compound moiety, in particular, has been incorporated into scaffolds targeting key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1).

Pyrrolo[2,1-f][1][2][3]triazine Derivatives: Potent VEGFR-2 Inhibitors

A notable class of compounds derived from a close analog of this compound are the 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazines.[1] These compounds have been identified as potent inhibitors of VEGFR-2 kinase activity.[1] VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.[4][5][6][7][8]

Structure-Activity Relationship (SAR) Insights:

The development of these inhibitors revealed critical structural features for potent VEGFR-2 inhibition. The introduction of the 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of the pyrrolo[2,1-f][1][2][3]triazine scaffold was a key discovery that led to a novel series of potent VEGFR-2 inhibitors.[1] Further optimization by appending a 1,3,5-oxadiazole ring to the C-6 position of the pyrrolotriazine core resulted in compounds with low nanomolar inhibition of VEGFR-2.[1]

Quantitative Performance Data:

The following table summarizes the in vitro activity of a representative compound from this series against VEGFR-2 and its effect on endothelial cell proliferation.

Compound IDTarget KinaseIC50 (nM)HUVEC Proliferation IC50 (nM)
37 VEGFR-2< 10< 25

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2008, 18(4), 1354-8.[1]

This data demonstrates the potent enzymatic and cellular activity of this class of compounds, highlighting their potential as anti-angiogenic agents. The low nanomolar inhibition of VEGFR-2 translates to effective suppression of vascular endothelial growth factor (VEGF)-driven proliferation of human umbilical vein endothelial cells (HUVECs).

In Vivo Efficacy:

Compound 37 from this series demonstrated significant antitumor efficacy in a preclinical model using L2987 human lung carcinoma xenografts in athymic mice, further validating the potential of this chemical scaffold in oncology.[1]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound-derived kinase inhibitors.

Synthesis of 4-(2,4-Difluoro-5-methylphenylamino)pyrrolo[2,1-f][1][2][3]triazine Derivatives (A Representative Protocol)

This protocol outlines a general synthetic route for preparing pyrrolo[2,1-f][1][2][3]triazine derivatives, which can be adapted from the synthesis of analogous compounds.[1]

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Functionalization (e.g., at C6) A This compound C 4-(2,4-Difluoro-5-methylphenylamino) pyrrolo[2,1-f][1,2,4]triazine A->C Base, Solvent Heat B 4-Chloropyrrolo[2,1-f][1,2,4]triazine B->C D Intermediate C F Final Derivative D->F Reaction Conditions E Reagent for C6 modification E->F

Caption: A generalized two-step synthetic workflow for the preparation of 4-(2,4-Difluoro-5-methylphenylamino)pyrrolo[2,1-f][1][2][3]triazine derivatives.

Step-by-Step Protocol:

  • Nucleophilic Aromatic Substitution:

    • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane or DMF), add a 4-halopyrrolo[2,1-f][1][2][3]triazine derivative (1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq).

    • Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for a specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography on silica gel to obtain the 4-(2,4-Difluoro-5-methylphenylamino)pyrrolo[2,1-f][1][2][3]triazine intermediate.

  • Further Functionalization (Example at C6):

    • The intermediate from Step 1 can be further modified. For instance, if the starting pyrrolotriazine has a suitable leaving group at the C6 position, it can be subjected to various cross-coupling reactions (e.g., Suzuki, Sonogashira) or nucleophilic substitution to introduce diverse functionalities.

    • The specific reagents and conditions will depend on the desired final derivative.

Causality Behind Experimental Choices:

  • The use of a non-nucleophilic base is crucial to prevent side reactions with the electrophilic pyrrolotriazine.

  • Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution reaction.

  • The choice of solvent is determined by the solubility of the reactants and the required reaction temperature.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a common method to assess the inhibitory activity of compounds against VEGFR-2 kinase.

Diagram of Kinase Inhibition Assay Workflow:

Kinase_Assay_Workflow A Prepare serial dilutions of test compound B Add VEGFR-2 enzyme and substrate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Stop reaction and measure signal (e.g., luminescence) D->E F Calculate IC50 E->F

Caption: A streamlined workflow for an in vitro luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, a suitable peptide substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP or the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The signal is typically measured as luminescence.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validating System:

  • Include positive controls (a known VEGFR-2 inhibitor like Sunitinib) and negative controls (DMSO vehicle) in each assay plate to ensure the validity of the results.

  • Determine the Z'-factor for the assay to assess its quality and suitability for high-throughput screening.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the described this compound derivatives is the inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2. This inhibition blocks downstream signaling cascades that are crucial for cancer cell survival, proliferation, and angiogenesis.

Diagram of the VEGFR-2 Signaling Pathway:

VEGFR2_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: Simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.

By competitively binding to the ATP-binding pocket of the VEGFR-2 kinase domain, these derivatives prevent the phosphorylation of downstream signaling molecules, thereby abrogating the pro-angiogenic and pro-survival signals initiated by VEGF.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds for the development of targeted anticancer therapies. The pyrrolo[2,1-f][1][2][3]triazine scaffold, in particular, has demonstrated significant potential as a template for potent VEGFR-2 inhibitors. Future research should focus on expanding the structure-activity relationship studies to improve potency, selectivity, and pharmacokinetic properties. Investigating the activity of these derivatives against other relevant kinases, such as FGFR-1, and exploring their potential in combination therapies could further enhance their clinical utility. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.

References

A Spectroscopic Showdown: Distinguishing Ortho, Meta, and Para-Fluoroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Spectroscopic Differentiation

In the landscape of pharmaceutical and materials science, fluorinated anilines are pivotal building blocks. The seemingly subtle shift of a single fluorine atom around the aniline ring—from ortho to meta to para—dramatically alters the molecule's electronic properties, reactivity, and ultimately, its function in a final product. For researchers and drug development professionals, the ability to definitively identify and differentiate these isomers is not just an analytical exercise; it is a prerequisite for robust, reproducible science.

This guide provides an in-depth spectroscopic comparison of ortho-, meta-, and para-fluoroaniline. We will move beyond a simple recitation of data, exploring the underlying principles that govern the distinct spectral "fingerprints" of each isomer. By understanding the causality behind the observed differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), you will be equipped to confidently characterize these critical synthons.

The Electronic Influence of Fluorine: A Tale of Two Effects

The spectroscopic behavior of the fluoroaniline isomers is dictated by the interplay of two opposing electronic effects of the fluorine substituent: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Fluorine is the most electronegative element, causing it to strongly withdraw electron density from the aromatic ring through the sigma bond. This effect is distance-dependent, being strongest at the carbon atom directly attached to the fluorine (the ipso-carbon) and diminishing with distance.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the pi-system of the benzene ring, donating electron density. This effect is most pronounced at the ortho and para positions relative to the fluorine atom.

The position of the fluorine atom relative to the amino group (-NH₂) determines the net electronic impact on different parts of the molecule, leading to the distinct spectroscopic signatures we will explore.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for isomer differentiation. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can map the electronic landscape of each molecule with high precision.

¹H NMR Spectroscopy

The chemical shifts of the aromatic protons are highly sensitive to the position of the fluorine atom. The electron-withdrawing nature of fluorine generally deshields adjacent protons (moves them downfield), while the resonance effect can cause shielding (upfield shift).

  • o-Fluoroaniline: The spectrum is complex due to the proximity of both the -NH₂ and -F groups to all aromatic protons.

  • m-Fluoroaniline: The fluorine atom's influence is primarily inductive, leading to a more straightforward pattern.

  • p-Fluoroaniline: The molecule's symmetry results in a deceptively simple AA'BB' system, with protons ortho to the -NH₂ group appearing distinct from those ortho to the -F group.

¹³C NMR Spectroscopy

The effect of fluorine on ¹³C chemical shifts is even more dramatic. The ipso-carbon (C-F) experiences a significant downfield shift due to fluorine's electronegativity, while other carbons are influenced by a combination of inductive and resonance effects. The key differentiator is the C-F coupling, which is observable over one, two, and three bonds.

¹⁹F NMR Spectroscopy

As fluorine is a monoisotopic nucleus with a spin of 1/2, ¹⁹F NMR is a highly sensitive and direct method for analysis.[1] The chemical shift of the ¹⁹F signal is influenced by the electronic environment created by the amino group. The pH of the solution can also significantly affect the ¹⁹F chemical shift, as protonation of the aniline nitrogen alters its electronic properties.[2][3]

Summary of NMR Data for Fluoroaniline Isomers

IsomerSpectroscopic FeatureObserved Value (ppm)Key Couplings (Hz)
o-Fluoroaniline ¹H NMR (Aromatic)~6.7-7.1J(H,F) and J(H,H) couplings create complex multiplets
¹³C NMR (C-F)~150-155¹J(C,F) ~240-250
¹⁹F NMR~ -130 to -140Complex coupling with aromatic protons
m-Fluoroaniline ¹H NMR (Aromatic)~6.3-7.1Distinct patterns for H2, H4, H5, H6
¹³C NMR (C-F)~163¹J(C,F) ~240-245
¹⁹F NMR~ -110 to -115Coupling to H2, H4, H6
p-Fluoroaniline ¹H NMR (Aromatic)~6.6-6.9Two sets of signals in an AA'BB' pattern
¹³C NMR (C-F)~155-158¹J(C,F) ~235-240
¹⁹F NMR~ -120 to -125Coupling to ortho and meta protons

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.[4][5][6][7][8][9]

Experimental Protocol: ¹H NMR Analysis

References

A Senior Application Scientist's Guide to the Purity Validation of 2,4-Difluoro-5-methylaniline by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate pathway of pharmaceutical development, the quality of starting materials and intermediates is paramount. 2,4-Difluoro-5-methylaniline serves as a key building block in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). Consequently, its purity is not merely a quality metric; it is a critical determinant of the final drug product's safety, efficacy, and stability. Even trace impurities can lead to downstream reaction side-products, potentially introducing toxicological risks or compromising the therapeutic effect. This guide provides a comprehensive, technically-grounded framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound, designed for researchers and drug development professionals who require scientifically sound and defensible analytical data.

Chapter 1: The Regulatory & Scientific Foundation for Method Validation

Any analytical method intended for quality control in the pharmaceutical industry must be demonstrated to be "fit for its intended purpose."[1] This is not a matter of opinion but a strict requirement mandated by global regulatory bodies. Our approach is anchored in the principles outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (Ph. Eur.).

  • ICH Q2(R2) - Validation of Analytical Procedures: This is the cornerstone guideline that details the performance characteristics required for validation.[1][2] It establishes the "what" and "why" of validating parameters such as accuracy, precision, specificity, linearity, range, and robustness.[3]

  • USP General Chapter <621> Chromatography & Ph. Eur. 2.2.46. Chromatographic Separation Techniques: These chapters provide the fundamental principles and system suitability requirements for chromatographic methods.[4][5] They offer the technical "how-to" for ensuring the chromatographic system is performing correctly before and during analysis.[6] Adherence to these standards ensures consistency and quality in the generated data.[7]

Our objective is to build a self-validating system where the experimental design and results inherently demonstrate the method's reliability, trustworthiness, and scientific integrity.

Chapter 2: A Logic-Driven Approach to HPLC Method Development

The selection of an analytical technique is the first critical decision. For a non-volatile, UV-absorbing aromatic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the logical choice. It offers high resolution, sensitivity, and robustness for separating the main component from structurally similar impurities.

The development process is a systematic optimization of chromatographic parameters, as illustrated below.

Method_Development_Workflow cluster_0 Phase 1: Analyte & Column Selection cluster_1 Phase 2: Mobile Phase & Detection Optimization cluster_2 Phase 3: System Suitability & Finalization A Characterize Analyte (this compound) - UV Spectrum - Solubility - Structure B Select Column (C18, 5 µm, 250x4.6 mm) Rationale: Excellent retention for non-polar aromatic compounds. A->B Based on properties C Screen Mobile Phase - Organic: Acetonitrile (ACN) vs. Methanol - Aqueous: Buffered Water (pH ~3-7) A->C Proceed to Optimization D Optimize Gradient/Isocratic Elution Goal: Resolve main peak from all impurities within reasonable time. C->D Iterative process E Set Detection Wavelength (e.g., 254 nm) Based on UV absorbance maximum. D->E Finalize conditions G Finalize Method Parameters - Flow Rate (e.g., 1.0 mL/min) - Injection Volume (e.g., 10 µL) - Column Temperature (e.g., 30°C) D->G Proceed to Finalization F Define System Suitability Tests (SST) - Tailing Factor - Theoretical Plates - Repeatability (%RSD) F->G Confirm performance Comparative_Workflow cluster_hplc HPLC Workflow cluster_gc GC Workflow h1 Sample Dissolution (in Diluent) h2 Direct Injection h1->h2 h3 Liquid-Solid Separation (C18 Column) h2->h3 h4 UV Detection h3->h4 g1 Sample Dissolution (in Solvent) g2 Derivatization (e.g., with HFBA) *Often Required* g1->g2 g3 Injection & Volatilization g2->g3 g4 Gas-Liquid Separation (Capillary Column) g3->g4 g5 FID or MS Detection g4->g5

References

A Senior Application Scientist's Guide to the Definitive Structural Elucidation of 2,4-Difluoro-5-methylaniline using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Fluorinated Anilines

In the landscape of modern drug discovery and materials science, fluorinated aromatic amines like 2,4-Difluoro-5-methylaniline serve as pivotal structural motifs. Their unique electronic properties, conferred by the strongly electronegative fluorine atoms, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Consequently, the unambiguous structural verification of these building blocks is not merely a procedural step but a foundational requirement for successful research and development.

While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide essential, complementary data—confirming molecular weight and the presence of key functional groups, respectively—they fall short of providing the complete constitutional picture. Nuclear Magnetic Resonance (NMR) spectroscopy remains the undisputed gold standard for determining the precise atomic connectivity and electronic environment of a molecule. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, explaining the causal relationships between its structure and its spectral features. We will compare NMR with alternative methods and provide a robust, self-validating experimental protocol for acquiring high-fidelity data.

Part 1: Theoretical NMR Analysis and Spectral Prediction

Before stepping into the laboratory, a rigorous theoretical analysis of the target molecule allows us to predict the expected NMR spectrum. This predictive approach is a hallmark of an experienced scientist, transforming data acquisition from a passive observation into an active process of hypothesis testing. The structure of this compound, with its distinct substituents, creates a unique and information-rich spectral fingerprint.

Molecular Structure and Atom Numbering:

Caption: Structure of this compound with IUPAC numbering.

¹H NMR Spectrum: A Story of Couplings

The proton NMR spectrum is dictated by the chemical environment and the through-bond coupling interactions between neighboring nuclei. For this compound, we anticipate four distinct signals.

  • Aromatic Protons (H3 and H6):

    • Causality: The electron-donating amino (-NH₂) and methyl (-CH₃) groups shield nearby protons, shifting them upfield (lower ppm). Conversely, the highly electronegative fluorine atoms are strongly electron-withdrawing, deshielding adjacent nuclei and shifting them downfield (higher ppm).

    • H3: This proton is positioned between two fluorine atoms, leading to significant deshielding. It will appear at a relatively high chemical shift. It will be split by the adjacent H6 (a small ⁴J-coupling, typically 2-3 Hz) and by the fluorine at C4 (a larger ³J-coupling, typically 8-10 Hz). The result is expected to be a doublet of doublets (dd) .

    • H6: This proton is ortho to the activating -NH₂ group and para to the -CH₃ group, placing it in a more electron-rich environment compared to H3. It will therefore resonate further upfield. It will be split by H3 (⁴J-coupling) and the fluorine at C2 (³J-coupling, ~8-10 Hz), also resulting in a doublet of doublets (dd) .

  • Amine Protons (-NH₂):

    • Causality: The chemical shift of amine protons is highly variable due to its involvement in hydrogen bonding with the solvent or other analyte molecules.[1] Its signal is often broad due to quadrupolar exchange with the nitrogen atom.

    • Prediction: A broad singlet is expected, typically in the range of 3.5-4.5 ppm in a non-polar solvent like CDCl₃.

  • Methyl Protons (-CH₃):

    • Causality: The methyl group protons are attached to an sp³ carbon on the aromatic ring. They will appear in the typical benzylic region.

    • Prediction: A singlet around 2.1-2.3 ppm is expected. However, long-range coupling to the fluorine at C4 (⁴J-coupling) might resolve this signal into a narrow doublet .

¹³C NMR Spectrum: The Influence of Fluorine

The ¹³C NMR spectrum provides a direct count of unique carbon environments. The most striking feature will be the large carbon-fluorine coupling constants (J-C,F), which are invaluable for assignment.[2][3] We expect seven distinct carbon signals.

  • Fluorine-Bearing Carbons (C2 and C4):

    • Causality: The direct attachment of fluorine causes a massive downfield shift and a very large one-bond coupling constant (¹J-C,F).[4]

    • Prediction: C2 and C4 will appear as doublets with large ¹J-C,F couplings, typically in the range of 230-260 Hz. Their chemical shifts will be significantly downfield, often >150 ppm.

  • Other Aromatic Carbons (C1, C3, C5, C6):

    • Causality: These carbons will also exhibit coupling to the fluorine atoms, but over two or three bonds (²J-C,F and ³J-C,F), with magnitudes that decrease with distance.[2]

    • Prediction:

      • C1 & C3: These carbons are two bonds away from a fluorine atom (at C2 and C4, respectively). They will appear as doublets with a ²J-C,F coupling of approximately 20-30 Hz.

      • C5 & C6: These carbons will show smaller three- and four-bond couplings, which may appear as complex multiplets or broadened signals. The carbon attached to the methyl group (C5) will be identifiable by its substitution pattern.

  • Methyl Carbon (-CH₃):

    • Prediction: This aliphatic carbon will appear far upfield, typically between 15-25 ppm. It may show a small four-bond coupling to the fluorine at C4 (⁴J-C,F).

Part 2: A Validated Experimental Protocol for NMR Analysis

Adherence to a meticulous experimental protocol is essential for acquiring high-quality, reproducible data. This workflow is designed to be self-validating by incorporating standard best practices.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh Sample (5-10 mg for ¹H, 20-30 mg for ¹³C) B 2. Select Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) A->B C 3. Add Internal Standard (e.g., TMS, 0.03% v/v) B->C D 4. Dissolve & Transfer (Vortex, transfer to NMR tube) C->D E 5. Insert Sample & Lock (Lock on deuterium signal) D->E F 6. Shim Magnet (Optimize B₀ field homogeneity) E->F G 7. Acquire Spectra (Load ¹H and ¹³C parameters) F->G H 8. Fourier Transform G->H I 9. Phase Correction H->I J 10. Baseline Correction I->J K 11. Reference Spectrum (Set TMS to 0.00 ppm) J->K L 12. Peak Integration & Picking K->L

Caption: Standard workflow for NMR sample preparation and data processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Analyte: Accurately weigh approximately 25 mg of this compound for comprehensive ¹H and ¹³C analysis.

    • Solvent Selection: Use 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window.[5] For compounds with poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is a viable alternative.

    • Internal Standard: Add tetramethylsilane (TMS) as an internal reference for both ¹H and ¹³C spectra, setting its chemical shift to 0.00 ppm.[5]

    • Finalization: Ensure the sample is fully dissolved by vortexing. Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Instrumental Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay (d1): 2 seconds. A sufficient delay ensures full relaxation of protons for accurate integration.

      • Number of Scans (ns): 16.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

      • Acquisition Time: ~1.5 seconds.

      • Relaxation Delay (d1): 3 seconds.

      • Number of Scans (ns): 1024. A higher number of scans is required due to the low natural abundance (1.1%) of the ¹³C isotope.[3]

Part 3: Data Summary and Comparison with Alternatives

The predicted NMR data, based on established principles of chemical shifts and coupling constants, are summarized below.[6][7]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
SignalAssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
1H6~6.90dd³J(H,F) ≈ 8.5, ⁴J(H,H) ≈ 2.5
2H3~7.10dd³J(H,F) ≈ 9.0, ⁴J(H,H) ≈ 2.5
3-NH₂~3.80br s-
4-CH₃~2.20d⁴J(H,F) ≈ 1.5
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
SignalAssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
1-CH₃~18qd⁴J(C,F) ≈ 3
2C6~115d³J(C,F) ≈ 4
3C3~118dd²J(C,F) ≈ 25, ³J(C,F) ≈ 4
4C5~125d³J(C,F) ≈ 8
5C1~135dd²J(C,F) ≈ 12, ⁴J(C,F) ≈ 3
6C2~155d¹J(C,F) ≈ 245
7C4~158d¹J(C,F) ≈ 240
Comparison with Alternative Analytical Techniques
TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Complete molecular structure, atom connectivity, electronic environment.Unambiguous structural determination, non-destructive.Lower sensitivity, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation pattern.Extremely high sensitivity, small sample amount needed.Isomers are often indistinguishable; provides no connectivity data.[8]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -NH₂, C-F, aromatic C=C).Fast, simple, inexpensive.Provides limited structural information; spectra can be complex.[8]

Conclusion

The comprehensive analysis of this compound by ¹H and ¹³C NMR spectroscopy provides an unequivocal confirmation of its chemical structure. The predictable patterns of chemical shifts and, most critically, the distinct H-F and C-F coupling constants, serve as a multi-dimensional fingerprint for this molecule. While techniques like MS and IR offer valuable, orthogonal data points, they cannot replace the detailed structural insight afforded by NMR. The protocols and predictive data outlined in this guide provide researchers with a robust framework for the analysis of this important chemical intermediate, ensuring data integrity and confidence in subsequent scientific endeavors.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2,4-Difluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, a precise understanding of a molecule's structure is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into molecular weight and structural features through the analysis of fragmentation patterns. This guide provides an in-depth technical comparison of the expected mass spectrometric behavior of 2,4-Difluoro-5-methylaniline, a substituted aniline derivative of interest in medicinal chemistry, under different ionization techniques. As Senior Application Scientists, we aim to not only present data but to illuminate the rationale behind the expected fragmentation pathways, empowering you to make informed analytical decisions.

The Analytical Challenge: Ionization and Fragmentation of a Substituted Aniline

This compound (C₇H₇F₂N), with a molecular weight of 143.13 g/mol [1], presents a unique case for mass spectrometric analysis due to the interplay of its functional groups: an aromatic ring, a primary amine, a methyl group, and two fluorine atoms. The choice of ionization technique—primarily Electron Ionization (EI) for gas chromatography-mass spectrometry (GC-MS) and Electrospray Ionization (ESI) for liquid chromatography-mass spectrometry (LC-MS)—will fundamentally dictate the observed fragmentation, providing complementary structural information.

Electron Ionization (EI): Unraveling the Core Structure

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. This provides a detailed fingerprint of the molecule's structure.

Predicted EI Fragmentation Pathway of this compound

The fragmentation of this compound under EI conditions is predicted to be governed by the stability of the aromatic ring and the influence of the amine and fluorine substituents. The molecular ion (M⁺˙) is expected to be reasonably intense due to the stable aromatic system.[2][3]

A primary fragmentation event for aromatic amines is the loss of a hydrogen atom from the amine group to form a stable [M-1]⁺ ion.[2][3] Another common pathway for anilines involves the loss of hydrogen cyanide (HCN), resulting in a characteristic [M-27]⁺ fragment.[3]

The presence of the methyl group introduces the possibility of benzylic cleavage, a highly favored fragmentation pathway for alkyl-substituted aromatic compounds, leading to the loss of a hydrogen radical to form a stable benzyl-type cation. However, the most prominent fragmentation for many aromatic amines is α-cleavage, involving the breaking of the C-C bond adjacent to the nitrogen.[4][5]

Considering these principles and observing the EI mass spectra of similar compounds like 2,4-Difluoroaniline[6][7][8] and 2-Fluoro-5-methylaniline[9][10], we can predict the following key fragmentation steps for this compound:

  • Molecular Ion (M⁺˙) formation: C₇H₇F₂N⁺˙ at m/z 143.

  • Loss of a hydrogen radical ([M-H]⁺): Primarily from the amine group, leading to an ion at m/z 142.

  • Loss of a methyl radical ([M-CH₃]⁺): Cleavage of the C-CH₃ bond to form an ion at m/z 128.

  • Loss of hydrogen cyanide ([M-HCN]⁺): A common fragmentation for anilines, resulting in an ion at m/z 116.

  • Loss of a fluorine radical ([M-F]⁺): While less common than the loss of other halogens, it can occur, leading to a fragment at m/z 124.

The following diagram illustrates the predicted EI fragmentation workflow:

EI_Fragmentation M C₇H₇F₂N⁺˙ m/z 143 (Molecular Ion) M_minus_H [M-H]⁺ m/z 142 M->M_minus_H -H• M_minus_CH3 [M-CH₃]⁺ m/z 128 M->M_minus_CH3 -CH₃• M_minus_HCN [M-HCN]⁺ m/z 116 M->M_minus_HCN -HCN M_minus_F [M-F]⁺ m/z 124 M->M_minus_F -F•

Predicted EI-MS Fragmentation Workflow for this compound.
Comparative Data from Structurally Similar Molecules

To substantiate our predictions, let's examine the reported major fragments from the NIST WebBook for related compounds under electron ionization.

CompoundMolecular WeightMajor Fragments (m/z)
2,4-Difluoroaniline 129129 (M⁺˙), 102, 83
2-Fluoro-5-methylaniline 125125 (M⁺˙), 110, 83
Predicted: this compound 143143 (M⁺˙), 142, 128, 116, 124

Data for 2,4-Difluoroaniline and 2-Fluoro-5-methylaniline sourced from the NIST WebBook.[6][7][8][9][10]

The observed fragmentation of the reference compounds supports our predictions. The loss of fragments corresponding to HCN and subsequent rearrangements are common pathways for these types of molecules.

Electrospray Ionization (ESI): A Softer Approach for Intact Molecule Analysis

In contrast to EI, Electrospray Ionization is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[11][12] This makes it ideal for determining the molecular weight of the analyte and for coupling with liquid chromatography (LC-MS). To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and then fragmented through collision-induced dissociation (CID).

Predicted ESI-MS/MS Fragmentation of this compound

For this compound, positive ion mode ESI would readily form the protonated molecule [C₇H₇F₂N + H]⁺ at m/z 144. Subsequent MS/MS analysis via CID would likely involve the following fragmentation pathways:

  • Loss of Ammonia ([M+H-NH₃]⁺): A very common fragmentation pathway for protonated primary amines is the neutral loss of ammonia.[13] This would result in a fragment ion at m/z 127.

  • Loss of a Fluorine Atom ([M+H-F]⁺): While not as common as ammonia loss, the loss of a fluorine atom from the protonated molecule could occur, leading to an ion at m/z 125.

  • Loss of Methane ([M+H-CH₄]⁺): The loss of a neutral methane molecule from the protonated species is another plausible fragmentation, which would yield a fragment at m/z 128.

The following diagram illustrates the predicted ESI-MS/MS fragmentation workflow:

ESI_Fragmentation MH [C₇H₇F₂N+H]⁺ m/z 144 (Protonated Molecule) MH_minus_NH3 [M+H-NH₃]⁺ m/z 127 MH->MH_minus_NH3 -NH₃ MH_minus_F [M+H-F]⁺ m/z 125 MH->MH_minus_F -F MH_minus_CH4 [M+H-CH₄]⁺ m/z 128 MH->MH_minus_CH4 -CH₄

Predicted ESI-MS/MS Fragmentation of Protonated this compound.

Experimental Protocol: A Blueprint for Analysis

To empirically determine the fragmentation of this compound, the following experimental protocols are recommended.

GC-EI-MS Protocol
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or methanol.

  • GC Separation:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

LC-ESI-MS/MS Protocol
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile with 0.1% formic acid to facilitate protonation.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Detection (ESI):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • MS1 Scan: m/z 100-500 to identify the [M+H]⁺ ion.

    • MS2 (Product Ion Scan): Isolate the precursor ion at m/z 144 and apply a collision energy ramp (e.g., 10-40 eV) to generate fragment ions.

Conclusion: A Tale of Two Techniques

The mass spectrometric fragmentation of this compound provides a clear example of how the choice of ionization technique dictates the resulting data and, consequently, the structural information that can be gleaned.

  • Electron Ionization (EI) , with its high-energy nature, is predicted to induce extensive fragmentation, offering a detailed structural fingerprint useful for library matching and unambiguous identification. Key predicted fragments include losses of H•, CH₃•, HCN, and F•.

  • Electrospray Ionization (ESI) , a soft ionization method, is expected to primarily yield the protonated molecule [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) is necessary to induce fragmentation, which is anticipated to be dominated by the neutral loss of ammonia (NH₃).

By understanding the fundamental principles of mass spectrometry and the predictable fragmentation behaviors of functional groups, researchers can strategically select the most appropriate analytical approach to characterize novel compounds like this compound, accelerating drug discovery and development efforts.

References

A Comparative Guide to the Synthetic Efficacy of 2,4-Difluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorinated anilines, in particular, serve as crucial building blocks in the synthesis of a diverse array of bioactive molecules, including kinase inhibitors, agrochemicals, and materials with unique electronic properties.[1][2] 2,4-Difluoro-5-methylaniline, with its specific substitution pattern, presents a valuable synthon for the development of novel therapeutics and advanced materials.[3][4] The strategic placement of two fluorine atoms and a methyl group on the aniline ring can significantly influence molecular conformation, lipophilicity, and metabolic stability, making it a highly sought-after intermediate.

This guide provides a comprehensive comparison of two distinct synthetic routes to this compound, offering an in-depth analysis of their efficacy, scalability, and potential challenges. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.

Synthetic Route 1: A Direct Approach via Nitration and Reduction of 2,4-Difluorotoluene

This two-step route commences with the commercially available and relatively inexpensive starting material, 2,4-difluorotoluene. The synthesis proceeds through the selective nitration at the 5-position, followed by the reduction of the nitro group to the desired aniline.

Workflow Diagram

Synthetic_Route_1 start 2,4-Difluorotoluene intermediate 2,4-Difluoro-5-nitrotoluene start->intermediate Nitration (HNO₃, H₂SO₄) end This compound intermediate->end Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: A two-step synthesis of this compound from 2,4-difluorotoluene.

Experimental Protocol

Step 1: Synthesis of 2,4-Difluoro-5-nitrotoluene

  • To a stirred mixture of concentrated sulfuric acid (H₂SO₄), cool the reaction vessel to 0-5 °C in an ice bath.

  • Slowly add 2,4-difluorotoluene to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 2,4-difluorotoluene in sulfuric acid, ensuring the temperature does not exceed 10 °C. The nitration of similar difluorotoluene derivatives is a known procedure.[5]

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-difluoro-5-nitrotoluene. Further purification can be achieved by column chromatography or recrystallization.

Step 2: Synthesis of this compound

  • In a round-bottom flask, suspend iron powder in a mixture of ethanol and water.

  • Add a catalytic amount of concentrated hydrochloric acid (HCl) and heat the mixture to a gentle reflux.

  • Dissolve the 2,4-difluoro-5-nitrotoluene from the previous step in hot ethanol and add it dropwise to the refluxing iron suspension. The reduction of a similar dinitro compound has been reported using this method.[6]

  • After the addition is complete, continue to reflux for an additional 1-2 hours until the reaction is complete.

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts and wash the filter cake with hot ethanol.

  • Combine the filtrate and washings, and remove the ethanol under reduced pressure.

  • Neutralize the aqueous residue with a base (e.g., sodium carbonate or sodium hydroxide) and extract the product with an organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to afford this compound. The crude product can be purified by vacuum distillation or column chromatography.

Analysis and Causality

This route is arguably the more straightforward and economically viable of the two. The ready availability of 2,4-difluorotoluene makes it an attractive starting point for large-scale synthesis. The nitration step is a classic electrophilic aromatic substitution. The electron-donating methyl group and the ortho, para-directing fluorine atoms would favor substitution at the 5-position, which is para to the methyl group and ortho to one of the fluorine atoms. However, careful control of reaction conditions is crucial to minimize the formation of isomeric byproducts. The subsequent reduction of the nitro group is a robust and well-established transformation in organic synthesis, with several reliable methods available, including catalytic hydrogenation (H₂/Pd-C) or the use of reducing metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[7]

Synthetic Route 2: A Multi-step Approach from 4-Methyl-2-nitroaniline

This alternative pathway begins with 4-methyl-2-nitroaniline, another readily available starting material.[8][9] This route involves a double diazotization followed by a double Balz-Schiemann reaction to introduce the two fluorine atoms, and finally, a reduction of the nitro group.

Workflow Diagram

Synthetic_Route_2 start 4-Methyl-2-nitroaniline diazo1 Diazonium Salt Intermediate start->diazo1 1. Diazotization (NaNO₂, HCl) fluoro1 Intermediate Fluoro-nitro Compound diazo1->fluoro1 2. Fluorination (HBF₄, heat) diazo2 Second Diazonium Salt fluoro1->diazo2 3. Reduction of Nitro, then Diazotization fluoro2 2,4-Difluoro-5-nitrotoluene diazo2->fluoro2 4. Fluorination (HBF₄, heat) end This compound fluoro2->end 5. Reduction (e.g., Fe/HCl)

Caption: A multi-step synthesis of this compound from 4-methyl-2-nitroaniline.

Experimental Protocol

This route is conceptually more complex and involves multiple discrete steps. A generalized protocol is outlined below, drawing upon established methodologies for diazotization and fluorination reactions.[10][11]

  • Diazotization of 4-Methyl-2-nitroaniline: Dissolve 4-methyl-2-nitroaniline in an aqueous solution of a strong acid (e.g., HCl or HBF₄). Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • First Balz-Schiemann Reaction: Treat the diazonium salt solution with fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate salt. Isolate the salt and thermally decompose it to introduce the first fluorine atom. This step is likely to be challenging in terms of yield and regioselectivity.

  • Reduction of the Nitro Group: The resulting fluoro-nitrotoluene intermediate would then need to be reduced to the corresponding aniline.

  • Second Diazotization and Balz-Schiemann Reaction: Repeat the diazotization and Balz-Schiemann sequence on the newly formed amino group to introduce the second fluorine atom, yielding 2,4-difluoro-5-nitrotoluene.

  • Final Reduction: Reduce the nitro group of 2,4-difluoro-5-nitrotoluene as described in Route 1 to obtain the final product.

Analysis and Causality

This route is significantly more intricate and likely to be less efficient than Route 1. The primary challenges lie in the multiple steps, each contributing to a potential decrease in the overall yield. The Balz-Schiemann reaction, while a classic method for introducing fluorine, can have variable yields and may require harsh thermal conditions for the decomposition of the diazonium tetrafluoroborate salt. Furthermore, the regioselectivity of the initial fluorination step could be problematic, potentially leading to a mixture of isomers that would require careful purification. The need to perform a reduction, another diazotization, and a second fluorination adds to the complexity and cost of this synthetic pathway.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Nitration & Reduction of 2,4-DifluorotolueneRoute 2: Multi-step from 4-Methyl-2-nitroaniline
Number of Steps 25+
Starting Material 2,4-Difluorotoluene (commercially available)4-Methyl-2-nitroaniline (commercially available)[8]
Key Reactions Electrophilic Nitration, Nitro Group ReductionDiazotization, Balz-Schiemann Reaction, Nitro Group Reduction
Anticipated Yield Moderate to GoodLow
Scalability HighLow to Moderate
Safety & Hazards Use of strong acids (H₂SO₄, HNO₃). The nitration reaction is exothermic and requires careful temperature control.Generation of potentially unstable diazonium salts. Use of hazardous reagents like HBF₄.
Purification Isomer separation may be required after nitration.Multiple purification steps are necessary, potentially involving challenging separations of isomers.

Conclusion and Recommendation

Based on a thorough analysis of the proposed synthetic pathways, Route 1, involving the nitration of 2,4-difluorotoluene followed by reduction, emerges as the significantly more efficacious and practical approach for the synthesis of this compound. This route benefits from a shorter sequence, the use of a readily available and cost-effective starting material, and well-established, high-yielding chemical transformations. While careful optimization of the nitration step is necessary to ensure high regioselectivity, the overall process is more amenable to large-scale production.

Route 2, while theoretically plausible, is hampered by its multi-step nature, the use of potentially hazardous and lower-yielding reactions like the Balz-Schiemann fluorination, and the increased complexity of purification. For researchers and drug development professionals seeking an efficient and scalable synthesis of this compound, Route 1 is the recommended and more robust choice.

References

A Comparative Guide to the Anticancer Activity of Fluorinated Lepidiline Analogues

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel and more effective anticancer agents is a cornerstone of modern medicinal chemistry. Natural products have historically served as a rich reservoir of inspiration for drug discovery, and among these, the imidazole alkaloids known as lepidilines, isolated from the Maca plant (Lepidium meyenii), have garnered interest for their potential cytotoxic properties.[1] This guide provides a comprehensive comparison of the anticancer activity of recently synthesized fluorinated lepidiline analogues, offering insights into their design, synthesis, and structure-activity relationships (SAR). The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and overall efficacy of drug candidates.[2] This principle has been applied to the lepidiline scaffold, leading to a series of novel compounds with amplified cytotoxic properties.[1][3][4]

Rationale for Fluorination and Analogue Design

Lepidilines A and C, naturally occurring imidazolium alkaloids, have demonstrated moderate anticancer activity.[5][6] However, their potency and selectivity have been areas for potential improvement. The strategic incorporation of fluorine atoms or fluorine-containing groups (e.g., trifluoromethyl (CF3), trifluoromethoxy (OCF3)) onto the benzyl substituents of the lepidiline core is hypothesized to modulate the electronic and lipophilic properties of the molecules. This can, in turn, influence their interaction with biological targets and their ability to traverse cellular membranes, potentially leading to enhanced anticancer activity.[7] The analogues discussed herein were designed to explore the impact of these substitutions on cytotoxicity against various cancer cell lines.

Synthesis of Fluorinated Lepidiline Analogues

The synthetic route to the target fluorinated lepidiline analogues is a multi-step process that begins with the corresponding fluorinated benzylamines.[1][4] A key step involves the preparation of imidazole N-oxides, which serve as versatile intermediates. These are subsequently deoxygenated to yield the desired imidazoles, followed by N-benzylation to afford the final fluorinated imidazolium salts, which are analogues of lepidilines A and C.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Products Fluorinated Benzylamines Fluorinated Benzylamines Fluorinated Formaldimines Fluorinated Formaldimines Fluorinated Benzylamines->Fluorinated Formaldimines + Formaldehyde Formaldehyde Formaldehyde Imidazole N-oxides Imidazole N-oxides Fluorinated Formaldimines->Imidazole N-oxides + Diacetyl Monoxime in Acetic Acid Diacetyl Monoxime Diacetyl Monoxime 1-Benzyl-4,5-dimethylimidazoles 1-Benzyl-4,5-dimethylimidazoles Imidazole N-oxides->1-Benzyl-4,5-dimethylimidazoles Deoxygenation (Raney-Ni) Fluorinated Lepidiline Analogues Fluorinated Lepidiline Analogues 1-Benzyl-4,5-dimethylimidazoles->Fluorinated Lepidiline Analogues N-Benzylation (Benzyl Halide, MW)

Caption: General synthetic workflow for fluorinated lepidiline analogues.

Comparative Anticancer Activity

The synthesized fluorinated lepidiline analogues were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer), and compared to the natural lepidiline A.[1] The results, summarized in the table below, demonstrate a significant enhancement in anticancer activity for several of the fluorinated derivatives.

CompoundSubstituentCancer Cell LineIC50 (µM)
Lepidiline A HHeLa>100
1e m-FHeLa12.3
1f m-CF3HeLa11.2
1g m-OCF3HeLa13.1
1e[PF6] m-FHeLa10.5
8a m-F (oxa-analogue)HeLa10.2
8b p-F (oxa-analogue)HeLa11.4
8c m-CF3 (oxa-analogue)HeLa9.8
8d p-CF3 (oxa-analogue)HeLa10.8
9a m-CF3 (diphenyl)HeLa4.5
Lepidiline A HA549>100
1e m-FA54915.6
1f m-CF3A54914.8
1g m-OCF3A54916.2
1e[PF6] m-FA54913.9
8a m-F (oxa-analogue)A54913.5
8b p-F (oxa-analogue)A54914.1
8c m-CF3 (oxa-analogue)A54912.7
8d p-CF3 (oxa-analogue)A54913.2
9a m-CF3 (diphenyl)A5496.8

Data extracted from Mlostoń et al., 2022.[1]

Structure-Activity Relationship (SAR) Insights

The experimental data reveals several key SAR trends:

  • Fluorination Enhances Potency: The introduction of fluorine-containing substituents on the benzyl rings of lepidiline analogues resulted in a remarkable increase in cytotoxic activity against both HeLa and A549 cell lines compared to the non-fluorinated lepidiline A.[1]

  • Position and Nature of Substituent: While both meta- and para-substituted analogues showed enhanced activity, the specific position and the nature of the fluorine-containing group (F, CF3, OCF3) had a discernible impact on potency, although the differences were not dramatic among the tested analogues.[1]

  • Oxa-analogues Maintain Activity: The "oxa-lepidiline" analogues, where an oxygen atom is incorporated, also displayed significant cytotoxicity, indicating that this structural modification is well-tolerated and can even be beneficial for anticancer activity.[1]

  • Diphenyl Substitution Boosts Activity: A notable increase in cytotoxicity was observed for the 4,5-diphenyl substituted analogue (9a), suggesting that increasing the lipophilicity and steric bulk at these positions can further enhance anticancer efficacy.[1] However, it is important to note that this particular compound also exhibited higher toxicity towards normal cell lines, indicating a potential decrease in selectivity.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the fluorinated lepidiline analogues was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess cell viability.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of fluorinated lepidiline analogues Cell_Seeding->Compound_Treatment Incubation Incubate for a specified period (e.g., 48 hours) Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at a specific wavelength (e.g., 570 nm) using a plate reader Solubilization->Absorbance_Measurement IC50_Calculation Calculate the IC50 value (concentration for 50% inhibition of cell growth) Absorbance_Measurement->IC50_Calculation

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Compound Preparation: The fluorinated lepidiline analogues are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations in the culture medium.

  • Treatment: The culture medium is removed from the wells and replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a defined period (e.g., 48 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Assay: After incubation, the medium is replaced with fresh medium containing MTT. The plates are then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The strategic fluorination of the lepidiline scaffold has proven to be a highly effective strategy for enhancing its anticancer activity. The synthesized fluorinated analogues of lepidilines A and C exhibit significantly improved cytotoxicity against HeLa and A549 cancer cell lines compared to their natural, non-fluorinated counterpart. The structure-activity relationship studies provide valuable insights for the rational design of even more potent and selective anticancer agents based on the lepidiline framework.

Future research in this area could focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these fluorinated lepidiline analogues exert their cytotoxic effects.

  • In Vivo Efficacy: Evaluating the most promising candidates in preclinical animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Expansion of the Analogue Library: Synthesizing and screening a broader range of fluorinated lepidiline analogues with different substitution patterns and functional groups to further optimize their anticancer properties.

The findings presented in this guide underscore the potential of fluorinated lepidiline analogues as a promising new class of anticancer drug candidates, warranting further investigation and development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Difluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of 2,4-Difluoro-5-methylaniline (CAS 1378579-56-6)[1], a halogenated aniline derivative commonly used in pharmaceutical and chemical synthesis. Given its structural similarity to 2,4-Difluoroaniline (CAS 367-25-9), this document synthesizes established safety protocols for analogous compounds to ensure best practices in a laboratory setting. The procedures outlined are designed to be self-validating, ensuring the safety of personnel and compliance with environmental regulations.

Part 1: Core Hazard Assessment and Personal Protection

This compound and related compounds are classified as hazardous. The primary analogue, 2,4-Difluoroaniline, is known to be harmful if swallowed, and toxic in contact with skin or if inhaled[2]. Therefore, a rigorous approach to personal protective equipment (PPE) is non-negotiable. The causality is clear: preventing exposure is the most effective safety measure.

Table 1: Hazard Profile and Recommended Personal Protective Equipment

Hazard ClassificationDescriptionRequired PPERationale
Acute Toxicity (Oral) Harmful if swallowed[2].No eating, drinking, or smoking in the lab[3].Prevents accidental ingestion.
Acute Toxicity (Dermal) Toxic in contact with skin[2].Chemical-resistant gloves (Nitrile, inspect before use), complete protective suit[2].Prevents skin absorption, which can lead to systemic toxicity.
Acute Toxicity (Inhalation) Toxic if inhaled[2].Use only in a chemical fume hood or well-ventilated area. NIOSH/MSHA-approved respirator if exposure limits may be exceeded[4].Prevents respiratory tract irritation and systemic poisoning.
Eye Irritation Causes serious eye irritation.Chemical safety goggles or face shield[2].Protects eyes from splashes and vapors that can cause severe damage.
Flammability Combustible material[4].Keep away from heat, sparks, and open flames.Prevents ignition and fire hazards.

Before beginning any work, ensure that safety showers and eyewash stations are accessible and operational[4]. All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure[4].

Part 2: Spill Management Protocol

An accidental spill must be managed immediately and safely. The response procedure is dictated by the scale of the spill. Spills are generally classified as minor (<1 Liter) or major (>1 Liter), especially for volatile or toxic materials, and should be handled accordingly[5].

Minor Spill Cleanup Protocol (<1 L)
  • Alert Personnel & Secure Area : Notify others in the immediate vicinity[6].

  • Don Appropriate PPE : Before approaching the spill, don the full PPE detailed in Table 1[6].

  • Contain the Spill : Prevent the spill from spreading. Use an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth[7]. Start applying the absorbent from the outside of the spill and work inwards[8]. Do not use combustible materials like paper towels or sawdust[7].

  • Collect Absorbed Material : Once the liquid is fully absorbed, carefully sweep the material into a designated, leak-proof container for hazardous waste[6].

  • Decontaminate the Area : Wash the spill surface three times with soap and water[8]. Collect the rinse water for disposal as hazardous waste if the spill is of a highly toxic substance[6].

  • Dispose of Waste : Label the container as "Halogenated Organic Waste" with the full chemical name. Dispose of all contaminated materials, including gloves and absorbent, through your institution's hazardous waste management program[6][9].

Major Spill Response (>1 L)
  • EVACUATE IMMEDIATELY : Alert all personnel in the area and evacuate[8].

  • CALL FOR EMERGENCY RESPONSE : From a safe location, notify your institution's emergency services (e.g., Environmental Health & Safety) and, if necessary, call 911. Provide the chemical name, location, and estimated quantity of the spill[8].

  • SECURE THE AREA : If safe to do so, close doors to the affected area to contain vapors. Prevent re-entry.

  • ASSIST INJURED PERSONNEL : If anyone is contaminated, move them to a safe area and begin first aid. Remove contaminated clothing and flush affected skin or eyes with water for at least 15 minutes[8]. Show the Safety Data Sheet (SDS) to responding medical personnel[4].

The following diagram outlines the decision-making workflow for a chemical spill.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_major Major Spill Response cluster_minor Minor Spill Response Spill Spill of this compound Occurs Assess Assess Spill Volume & Hazard Is it > 1L or an immediate threat? Spill->Assess Evacuate Evacuate Area Alert Others Assess->Evacuate Yes (Major Spill) Alert Alert Nearby Personnel Assess->Alert No (Minor Spill) Call_EHS Call Emergency Services / EHS Evacuate->Call_EHS Secure Secure Area Prevent Re-entry Call_EHS->Secure First_Aid Administer First Aid Secure->First_Aid PPE Don Full PPE Alert->PPE Contain Contain with Inert Absorbent PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Surface Collect->Decontaminate Dispose_Minor Package & Label Waste Decontaminate->Dispose_Minor

Caption: Decision workflow for responding to a chemical spill.

Part 3: Waste Collection and Segregation

Proper segregation of chemical waste is critical for safe disposal and regulatory compliance. As a halogenated aromatic amine, this compound waste must not be mixed with other waste streams.

Procedural Steps:

  • Designate a Waste Container : Use a clearly labeled, sealable, and chemically compatible container for all waste containing this compound. UN-certified containers are often required[10].

  • Label Correctly : The label must include the full chemical name, "this compound," and clearly state "Hazardous Waste: Halogenated Organic Compound"[9].

  • Segregate Waste : This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste. Incompatible materials include acids, strong bases, and oxidizing agents[4][11].

  • Container Management : Do not fill waste containers beyond 90% capacity to allow for vapor expansion and prevent spills[10]. Keep containers closed when not in use and store them in a cool, well-ventilated area away from ignition sources[2].

Part 4: Final Disposal Pathway

Final disposal of this compound is governed by federal and local regulations for hazardous waste[12]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2].

Authorized Disposal Method:

The recommended and often mandated disposal method is through a licensed professional waste disposal company[2]. The primary technology used for this type of waste is chemical incineration . An incinerator equipped with an afterburner and a scrubber is necessary to handle the combustion byproducts, which may include toxic nitrogen oxides (NOx) and hydrogen fluoride[2][4].

Workflow for Disposal:

  • Characterize Waste : Ensure all waste is properly identified and characterized as per regulations[9].

  • Package Securely : Ensure waste containers are sealed, properly labeled, and clean on the outside[10].

  • Contact EHS : Contact your institution's Environmental Health & Safety office to arrange for a pickup. They will coordinate with a licensed hazardous waste contractor.

  • Maintain Records : Keep a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal, as required by law.

Part 5: Emergency Procedures for Personal Exposure

In the event of accidental exposure, immediate action is critical.

  • Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[4].

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[4].

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[4].

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[3].

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (SDS) for the compound[2].

References

Definitive Guide to Personal Protective Equipment for Handling 2,4-Difluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling of 2,4-Difluoro-5-methylaniline (CAS No. 1378579-56-6) in a laboratory setting. As comprehensive toxicological data for this specific compound is not widely available, this document employs a precautionary principle, deriving its recommendations from the known hazard profiles of structurally analogous compounds, particularly 2,4-Difluoroaniline (CAS No. 367-25-9) and other substituted anilines. This approach ensures a robust margin of safety for all personnel.

Hazard Assessment: An Evidence-Based Approach

The core directive for determining appropriate Personal Protective Equipment (PPE) is a thorough understanding of the substance's potential hazards. While this compound itself has limited specific safety data published, its chemical structure provides clear indicators of its likely toxicological profile.

The primary hazards are associated with the aniline functional group and fluoro-substituents. The close structural analog, 2,4-Difluoroaniline, is classified as acutely toxic via dermal contact and inhalation, and harmful if swallowed.[1] Precautionary statements for this analog mandate the use of protective gloves and clothing and advise calling a poison center or doctor if it comes into contact with skin or is inhaled[1][2].

Anilines as a class are known to cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced. Exposure symptoms can include headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin). Therefore, preventing systemic absorption through all potential routes—inhalation, dermal contact, and ingestion—is the paramount objective.

Based on this analog-based assessment, this compound must be handled as a substance with high acute toxicity.

Core Personal Protective Equipment (PPE) Requirements

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory as a secondary barrier of defense.

Respiratory Protection

Given the high inhalation toxicity of analogous compounds[1], respiratory protection is critical, especially when handling the solid powder or creating solutions where aerosols may be generated.

  • Standard Operations: For routine handling of small quantities (milligrams to a few grams) inside a chemical fume hood, a full-face or half-mask air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges is recommended.[1]

  • High-Risk Operations: In situations with a higher risk of aerosolization or in the event of a spill outside of a fume hood, a self-contained breathing apparatus (SCBA) should be used by emergency responders.[3][4]

Hand Protection

Dermal absorption is a primary route of exposure for anilines.[1] Therefore, robust hand protection is non-negotiable.

  • Glove Selection: A single pair of standard nitrile gloves is insufficient. Double-gloving is required.

    • Inner Glove: A standard nitrile glove provides a base layer of protection and dexterity.

    • Outer Glove: A thicker, more chemically resistant glove such as butyl rubber or neoprene should be worn over the nitrile glove.[5]

  • Inspection and Disposal: Gloves must be inspected for any signs of degradation or puncture before each use.[1] After handling, gloves should be removed carefully, avoiding contact with the outer surface, and disposed of as hazardous waste.[1]

Eye and Face Protection

Direct contact can cause severe eye irritation.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.

  • Recommended Protection: Due to the risk of splashes when handling solutions, a full-face shield worn over safety glasses is strongly recommended.[1] If an air-purifying respirator is used, a full-facepiece model provides integrated eye and face protection.

Body Protection

To prevent accidental skin contact, full body protection is required.

  • Laboratory Coat: A flame-resistant lab coat is standard, but for handling anilines, a chemical-resistant apron over the lab coat is advisable.

  • Full-Body Suit: A disposable, chemical-resistant suit (e.g., Tychem®) should be used for any procedure with a significant risk of splashing or for spill cleanup.[1]

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory. Shoe covers should be used if there is a risk of spills reaching the floor.

PPE Selection Matrix for Common Laboratory Tasks

TaskPotential Exposure RouteMinimum Required PPE Ensemble
Weighing Solid Inhalation of fine powder, Dermal contactChemical fume hood, Half-mask respirator (OV/AG), Double gloves (Nitrile inner, Butyl/Neoprene outer), Safety glasses with side shields, Lab coat
Preparing Solutions Inhalation of vapors, Dermal contact, Eye splashChemical fume hood, Half-mask respirator (OV/AG), Double gloves (Nitrile inner, Butyl/Neoprene outer), Full-face shield over safety glasses, Lab coat with chemical-resistant apron
Running Reactions Inhalation of vapors, Dermal contact, Eye splashChemical fume hood, Standard lab ventilation, Double gloves (Nitrile inner, Butyl/Neoprene outer), Safety glasses with side shields, Lab coat
Work-up/Extraction Inhalation of vapors, Dermal contact (high risk), Eye splash (high risk)Chemical fume hood, Half-mask respirator (OV/AG), Double gloves (Nitrile inner, Butyl/Neoprene outer), Full-face shield over safety glasses, Lab coat with chemical-resistant apron
Spill Cleanup High-risk Inhalation, Dermal, and Eye contactFull-face respirator (OV/AG) or SCBA, Chemical-resistant full-body suit, Heavy-duty outer gloves (Butyl/Neoprene), Chemical-resistant boots

Standard Operating Procedures (SOPs)

SOP 1: PPE Donning Sequence
  • Perform hand hygiene.

  • Don inner nitrile gloves.

  • Don lab coat and/or chemical-resistant suit.

  • Don outer chemical-resistant gloves. Ensure cuffs are pulled over the sleeves of the lab coat.

  • Don eye and face protection (safety glasses and/or face shield).

  • Don respiratory protection. Perform a user seal check to ensure a proper fit.

SOP 2: PPE Doffing Sequence (to prevent cross-contamination)
  • Decontaminate (if applicable): Wipe down outer gloves and suit before removal.

  • Remove Suit/Apron: Remove the chemical-resistant suit or apron by peeling it away from the body, turning it inside out.

  • Remove Outer Gloves: Peel off the outer gloves, being careful not to touch the contaminated surface with your bare hands or inner gloves.

  • Perform Hand Hygiene (with inner gloves still on).

  • Remove Face Shield/Goggles: Handle by the head strap.

  • Remove Respirator: Handle by the straps.

  • Remove Lab Coat: Roll it up, containing the contaminated outer surface.

  • Remove Inner Gloves: Peel off the final pair of gloves, turning them inside out.

  • Perform Thorough Hand Hygiene: Wash hands with soap and water.[1]

SOP 3: Waste Disposal
  • All disposable PPE, including gloves, suits, and respirator cartridges, must be considered contaminated after use.

  • Place all contaminated items in a designated, sealed hazardous waste container for incineration.[6][7] Do not place in regular trash receptacles.

  • Follow all federal, state, and local regulations for hazardous waste disposal.[6]

Emergency Procedures for PPE Failure and Exposure

Immediate action is critical to mitigate the toxic effects of aniline exposure.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin area with copious amounts of water and soap for at least 15 minutes.[2][4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or physician immediately.[2]

Always show the Safety Data Sheet (SDS) to the attending medical personnel.[1]

PPE Selection and Disposal Workflow

The following diagram illustrates the decision-making process for ensuring safety when working with this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_selection PPE Selection cluster_procedure Execution & Disposal Start Task Involving This compound Risk_Assess Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Liquid) - Aerosolization Potential Start->Risk_Assess Engineering Primary Control: Work in Chemical Fume Hood Risk_Assess->Engineering PPE_Selection Select PPE Based on Risk Engineering->PPE_Selection Resp Respiratory: - Half-Mask (OV/AG) - Routine - SCBA - Spill/Emergency PPE_Selection->Resp Hand Hand: Double Gloves (Nitrile + Butyl/Neoprene) PPE_Selection->Hand Eye Eye/Face: - Safety Glasses (min) - Face Shield (recommended) PPE_Selection->Eye Body Body: - Lab Coat + Apron - Chemical Suit (high risk) PPE_Selection->Body Donning Don PPE (SOP 1) PPE_Selection->Donning Procedure Perform Laboratory Task Donning->Procedure Doffing Doff PPE (SOP 2) Procedure->Doffing Disposal Dispose of all PPE as Hazardous Waste Doffing->Disposal

Caption: Workflow for Risk Assessment, PPE Selection, and Disposal.

References

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